Product packaging for 2-methyl-9H-fluoren-9-one(Cat. No.:CAS No. 2840-51-9)

2-methyl-9H-fluoren-9-one

Cat. No.: B1294217
CAS No.: 2840-51-9
M. Wt: 194.23 g/mol
InChI Key: KXXOMIPLRDTZCC-UHFFFAOYSA-N
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Description

2-methyl-9H-fluoren-9-one is a useful research compound. Its molecular formula is C14H10O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O B1294217 2-methyl-9H-fluoren-9-one CAS No. 2840-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylfluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXOMIPLRDTZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951072
Record name 2-Methyl-9H-fluoren-9-one
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-51-9, 77468-39-4
Record name 9H-Fluoren-9-one, 2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoren-9-one, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-9H-fluoren-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-FLUOREN-9-ONE, 2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC4Q582JNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 2-Methyl-9H-fluoren-9-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the efficient synthesis of 2-methyl-9H-fluoren-9-one from 2-methylfluorene, focusing on a high-yield oxidation protocol. This document provides researchers, scientists, and drug development professionals with detailed experimental methodologies, quantitative data, and workflow visualizations to support the production of this key chemical intermediate.

Introduction

Fluorenone derivatives are a significant class of compounds in medicinal chemistry and drug development, serving as crucial scaffolds for the synthesis of various therapeutic agents. Their rigid, planar structure and versatile chemical functionality make them attractive building blocks for targeting a range of biological pathways. This compound, in particular, is a valuable intermediate in the synthesis of more complex molecules with potential applications in areas such as antiviral, anticancer, and anti-inflammatory therapies.[1][2] The efficient and scalable synthesis of this compound is therefore of considerable interest to the pharmaceutical industry.

This technical guide details a robust and high-yield method for the synthesis of this compound via the aerobic oxidation of 2-methylfluorene. The described protocol is based on established green chemistry principles, utilizing air as the primary oxidant in the presence of a base catalyst.[3]

Core Synthesis: Aerobic Oxidation of 2-Methylfluorene

The primary and most efficient method for the synthesis of this compound is the direct oxidation of the methylene bridge of 2-methylfluorene. This transformation is effectively achieved through a base-catalyzed reaction under an air atmosphere.

Synthesis_Reaction cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product 2-Methylfluorene This compound 2-Methylfluorene->this compound Oxidation Oxygen O2 (from Air) Oxygen->this compound KOH Potassium Hydroxide (KOH) KOH->this compound Solvent THF or DMF Room Temperature Solvent->this compound

Figure 1: Chemical transformation of 2-methylfluorene to this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound from 2-methylfluorene via aerobic oxidation, based on analogous reactions reported in the literature.[4][5]

ParameterValueNotes
Reactant 2-Methylfluorene-
Product This compound-
Catalyst Potassium Hydroxide (KOH)Molar ratio of 2-methylfluorene to KOH is typically 1:0.5-2.5.[5]
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Weight ratio of 2-methylfluorene to solvent is approximately 1:4-6.[4]
Reaction Time 2 - 8 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Temperature Room TemperatureMild reaction conditions contribute to the "green" nature of the synthesis.
Yield 98-99%High yields are consistently reported for this type of reaction.[4][5]
Purity 99-99.5%High purity is achievable after simple work-up and purification.[5]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-methylfluorene.

Materials and Equipment:

  • 2-Methylfluorene (C₁₄H₁₂)

  • Potassium Hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for solvent containment)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylfluorene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to achieve a weight ratio of approximately 1:5 (e.g., 10 g of 2-methylfluorene in 50 mL of THF).

    • Add powdered potassium hydroxide (KOH) (1.5 equivalents) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature, ensuring good mixing of the solid KOH with the solution. The flask should be open to the air to allow for the ingress of oxygen.

    • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate 9:1). The reaction is typically complete within 2-8 hours.

  • Work-up:

    • Upon completion of the reaction, filter the mixture through a pad of celite or a sintered glass funnel to remove the solid potassium hydroxide.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol or a mixture of hexane and ethyl acetate.[6]

  • Characterization:

    • The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Experimental Workflow

The following diagram illustrates the key stages of the experimental process for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis setup 1. Reaction Setup - Dissolve 2-methylfluorene in THF - Add KOH execution 2. Reaction Execution - Stir at room temperature under air - Monitor by TLC setup->execution filtration1 3. Filtration - Remove solid KOH execution->filtration1 extraction 4. Aqueous Wash - Wash with water and brine filtration1->extraction drying 5. Drying - Dry organic layer over MgSO4 extraction->drying concentration 6. Concentration - Remove solvent via rotary evaporation drying->concentration recrystallization 7. Recrystallization (optional) - Purify crude solid concentration->recrystallization analysis 8. Characterization - NMR, MS, Melting Point recrystallization->analysis

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The aerobic oxidation of 2-methylfluorene presents a highly efficient, environmentally friendly, and scalable method for the synthesis of this compound. The mild reaction conditions, high yields, and straightforward work-up procedure make this an attractive protocol for researchers and professionals in the field of drug development. This technical guide provides the necessary details to successfully implement this synthesis, contributing to the advancement of pharmaceutical research and development.

References

Spectroscopic Profile of 2-Methyl-9H-fluoren-9-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methyl-9H-fluoren-9-one, a derivative of the polycyclic aromatic hydrocarbon fluorenone. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The predictions are based on the well-characterized spectroscopic properties of the parent compound, 9H-fluorenone, and the known effects of a methyl substituent on the fluorenone core.[1][2] This guide also includes detailed experimental protocols for obtaining and analyzing the spectroscopic data.

Introduction

This compound (CAS No. 2840-51-9) is a solid organic compound with the molecular formula C₁₄H₁₀O and a molecular weight of 194.23 g/mol . Its structure consists of a fluorenone backbone with a methyl group substituted at the 2-position. The spectroscopic analysis of this compound is crucial for its identification, purity assessment, and structural elucidation in various research and development applications, including organic synthesis and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of 9H-fluorenone and other 2-substituted fluorenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals in the aromatic region, characteristic of the fluorenone ring system, and a singlet in the aliphatic region corresponding to the methyl group. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-1~7.5d~7.5
H-3~7.3d~7.5
H-4~7.6t~7.5
H-5~7.7d~7.5
H-6~7.3t~7.5
H-7~7.5t~7.5
H-8~7.6d~7.5
2-CH₃~2.4s-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons of the fluorenone rings, and the methyl carbon.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (C-9)~193
Quaternary Carbons~144, ~135, ~134
Aromatic CH Carbons~120-135
2-CH₃~21
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H stretching (aromatic)3100 - 3000Medium
C-H stretching (aliphatic, CH₃)2980 - 2850Medium
C=O stretching (ketone)1720 - 1700Strong
C=C stretching (aromatic)1610 - 1450Medium to Strong
C-H bending (aromatic)900 - 675Strong
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

m/z Interpretation
194Molecular ion (M⁺)
165Loss of CHO (M - 29)
139Loss of CHO and C₂H₂ (M - 29 - 26)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Add a small amount of TMS as an internal standard (0 ppm).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a typical spectral width of -2 to 12 ppm is used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR accessory.

  • Record the spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

  • The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Verified Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to 2-methyl-9H-fluoren-9-one: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-9H-fluoren-9-one, a derivative of the fluorenone scaffold, which is of significant interest in medicinal chemistry and materials science. This document covers the fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and International Union of Pure and Applied Chemistry (IUPAC) name, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, this guide explores the biological activities of structurally related fluorenone derivatives, offering insights into the potential therapeutic applications of this compound. Quantitative data are presented in structured tables for clarity, and key experimental and biological pathways are visualized using diagrams to facilitate understanding.

Chemical Identity and Properties

This compound is an aromatic organic compound featuring a fluorenone backbone with a methyl group substitution.

  • IUPAC Name: 2-methylfluoren-9-one

  • CAS Number: 2840-51-9[1][2]

  • Molecular Formula: C₁₄H₁₀O

  • Molecular Weight: 194.23 g/mol

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₀O[3]
Molecular Weight194.23 g/mol [3]
InChIInChI=1S/C14H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3[3]
InChIKeyKXXOMIPLRDTZCC-UHFFFAOYSA-N[3]
SMILESCc1ccc2c(c1)c3ccccc3C2=O

Synthesis and Characterization

The synthesis of this compound can be achieved through the oxidation of its precursor, 2-methyl-9H-fluorene. Several methods are available for the oxidation of fluorenes to fluorenones, with a notable green chemistry approach involving aerobic oxidation.

Experimental Protocol: Aerobic Oxidation of 2-methyl-9H-fluorene

This protocol is adapted from a general method for the highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation.[4][5]

Materials:

  • 2-methyl-9H-fluorene

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-9H-fluorene in tetrahydrofuran (THF).

  • Add potassium hydroxide (KOH) to the solution.

  • Stir the reaction mixture vigorously under an air atmosphere at ambient temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

G General Workflow for Synthesis and Characterization start Start: 2-methyl-9H-fluorene oxidation Aerobic Oxidation (KOH, THF, Air) start->oxidation workup Reaction Work-up (Neutralization, Extraction) oxidation->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is performed using standard spectroscopic techniques. The expected data, based on the analysis of related fluorenone structures, are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃)Aromatic protons (δ 7.0-8.0 ppm), Methyl protons (singlet, δ ~2.5 ppm)
¹³C NMR (CDCl₃)Carbonyl carbon (δ > 190 ppm), Aromatic carbons (δ 120-150 ppm), Methyl carbon (δ ~21 ppm)
IR (KBr)C=O stretch (~1715 cm⁻¹), C-H aromatic stretch (~3050 cm⁻¹), C-H aliphatic stretch (~2920 cm⁻¹)
Mass SpectrometryMolecular ion peak (M⁺) at m/z = 194.07

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly accessible literature, the broader class of fluorenone derivatives has demonstrated significant potential in drug discovery, exhibiting a range of biological activities.

Antimicrobial and Antifungal Activity

Derivatives of 9H-fluoren-9-one have shown promising antimicrobial and antifungal properties. The introduction of different substituents on the fluorenone core can modulate the activity spectrum and potency. For instance, studies on O-aryl-carbamoyl-oxymino-fluorene derivatives have shown that the presence of a methyl group can enhance anti-fungal activity against Candida albicans.[6][7]

Table 3: Antimicrobial Activity of Selected Fluorenone Derivatives

Compound ClassOrganismActivity (MIC/MBC/MBIC in mg/mL)Reference
O-aryl-carbamoyl-oxymino-fluorene derivativesBacterial and fungal strainsMIC: 0.156–10, MBC: 0.312–10, MBIC: 0.009–1.25[6]
Anticancer Activity

The fluorenone scaffold is a constituent of various molecules with anticancer properties. Certain fluorene derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[8] This mechanism suggests a potential avenue for the development of novel anticancer agents based on the this compound structure. Additionally, symmetrically 2,7-disubstituted 9H-fluoren-9-one derivatives have been investigated as selective inhibitors of Sirtuin 2 (SIRT2), a target in cancer therapy.[9]

G Conceptual Signaling Pathway for Anticancer Activity fluorenone Fluorenone Derivative ros Increased Reactive Oxygen Species (ROS) fluorenone->ros stress Oxidative Stress ros->stress apoptosis Apoptosis (Programmed Cell Death) stress->apoptosis

Caption: A conceptual diagram illustrating the induction of apoptosis by fluorenone derivatives through ROS generation.

Future Directions

This compound represents a promising, yet underexplored, molecule. Future research should focus on the detailed biological evaluation of this specific compound to determine its antimicrobial, anticancer, and other potential therapeutic activities. Quantitative structure-activity relationship (QSAR) studies on a broader range of methylated fluorenone derivatives could further elucidate the impact of methyl group substitution on biological efficacy and guide the design of more potent and selective drug candidates.[10][11][12][13] The versatile chemistry of the fluorenone scaffold continues to offer exciting opportunities for the development of novel therapeutics and functional materials.

References

Solubility of 2-Methyl-9H-fluoren-9-one in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-9H-fluoren-9-one is a derivative of fluorenone, a polycyclic aromatic hydrocarbon. The introduction of a methyl group at the 2-position can influence its physical and chemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including its use as an intermediate in organic synthesis and in the development of new materials. While specific quantitative data is sparse, the principles of "like dissolves like" and the known solubility of related compounds can guide solvent selection. The methyl group is expected to slightly increase the lipophilicity of the molecule compared to the parent fluorenone, potentially enhancing its solubility in nonpolar organic solvents.

Qualitative Solubility Assessment

Based on the structure of this compound, a qualitative assessment of its solubility in common organic solvents can be made. The fluorenone core is largely nonpolar, suggesting good solubility in aromatic and chlorinated solvents. The presence of the ketone functional group introduces some polarity, which may allow for limited solubility in more polar organic solvents. The methyl group will likely enhance solubility in nonpolar solvents such as toluene and hexane.

Solubility Data for Related Compounds

To provide a quantitative reference, the following tables summarize the solubility of the parent compounds, fluorene and 9H-fluoren-9-one, in various common organic solvents. This data can serve as a valuable starting point for estimating the solubility of this compound.

Table 1: Solubility of Fluorene (C₁₃H₁₀)

SolventTemperature (°C)Solubility ( g/100g of solvent)
Aniline2010.6
Benzene2025
Benzene80222
Carbon Tetrachloride209.1
Chlorobenzene2020.9
Nitrobenzene2018.1
Liquid Sulfur Dioxide2031.6
Toluene1020.4
Toluene2024.13
Toluene3034.9
Toluene4049
Toluene5053.5
Toluene6097.7
Toluene70141.5
Toluene80212.9
Xylene2019.7
Acetone2014.1
Ethanol101.67
Ethanol202.3
Ethanol302.9
Ethanol404.0
Ethanol505.62
Ethanol608.53
Ethanol7013.1
Pyridine1016.61
Pyridine2024.9
Pyridine3034
Pyridine4048
Pyridine80212
WaterInsolubleInsoluble

Data compiled from various sources.

Table 2: Solubility of 9H-Fluoren-9-one (C₁₃H₈O)

SolventSolubility
AcetoneSoluble
BenzeneSoluble
Carbon TetrachlorideSparingly soluble
EthanolSoluble
TolueneVery soluble
WaterInsoluble[1]

Data compiled from various sources.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This section details a standard laboratory procedure for the quantitative determination of the solubility of this compound in a given organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact weight of the evaporation dish containing the filtered saturated solution.

    • Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. Alternatively, use a vacuum oven for more sensitive compounds or high-boiling point solvents.

    • Allow the solvent to evaporate completely, leaving behind the solid this compound.

    • Once all the solvent has evaporated, cool the evaporation dish in a desiccator to room temperature.

    • Weigh the evaporation dish containing the dried solute.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight of the dish with the dried solute.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the saturated solution.

    • Express the solubility in the desired units, such as g/100 g of solvent or mg/mL.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Collection and Filtration cluster_2 Solvent Evaporation and Mass Determination cluster_3 Calculation A Add excess this compound to solvent B Seal vial and place in constant temperature shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow excess solid to settle C->D E Draw supernatant with a syringe D->E F Filter through a 0.45 µm syringe filter into a pre-weighed dish E->F G Weigh dish with saturated solution F->G H Evaporate solvent in a drying oven G->H I Cool in a desiccator and weigh dish with dried solute H->I J Repeat drying and weighing until constant mass I->J K Calculate mass of solute and solvent J->K L Express solubility in desired units (e.g., g/100g solvent) K->L

Caption: Workflow for Gravimetric Solubility Determination.

Representative Synthesis of a Fluorenone Derivative

The following diagram illustrates a general synthetic pathway for the preparation of fluorenone derivatives from the corresponding fluorene precursor, a common method that can be adapted for the synthesis of this compound.

G start Starting Material: 2-Methyl-9H-fluorene reaction Oxidation Reaction start->reaction reagents Reagents: Base (e.g., KOH) Solvent (e.g., THF) Oxidizing Agent (e.g., Air/O₂) reagents->reaction workup Work-up: - Filtration - Solvent Evaporation - Washing reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: General Synthesis Workflow for Fluorenone Derivatives.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this technical guide provides a solid foundation for researchers and professionals working with this compound. By leveraging the qualitative assessment, the solubility data of related compounds, and the detailed experimental protocol, scientists can effectively select appropriate solvents and accurately determine the solubility of this compound for their specific applications. The provided visualizations of the experimental workflow and a representative synthesis pathway further aid in the practical application of this information. Further experimental studies are encouraged to establish a comprehensive quantitative solubility profile of this compound in a wide range of organic solvents.

References

The Ascendancy of Substituted Fluorenones: A Journey from Discovery to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of substituted fluorenones from their initial discovery to their current status as promising therapeutic agents is a testament to the intricate dance between natural product chemistry, synthetic innovation, and biological exploration. This technical guide provides a comprehensive overview of the discovery and history of this versatile class of compounds, detailing key synthetic methodologies, their mechanisms of action, and their evolution into critical tools for drug development.

A Historical Odyssey: From Coal Tar to Bioactive Molecules

The story of the fluorenone scaffold begins with its parent molecule, fluorene, first isolated from coal tar in 1867 by the French chemist Marcellin Berthelot.[1] For nearly a century, fluorene and its derivatives remained largely within the realm of academic curiosity. The landscape began to change with the gradual recognition of their unique physicochemical properties and synthetic accessibility.

A pivotal moment in the history of substituted fluorenones arrived in 1985 with the identification of the first naturally occurring fluorenones, dengibsin and dengibsinin, from the orchid Dendrobium gibsonii. This discovery opened the floodgates to the isolation of numerous other natural fluorenones, many of which exhibited intriguing biological activities.

The synthetic exploration of fluorenones predates the discovery of their natural counterparts, with early efforts focused on the oxidation of fluorene.[2] The development of classical synthetic methods such as the Pschorr reaction and Friedel-Crafts acylation provided the initial tools for accessing a variety of substituted fluorenones. The latter half of the 20th century and the dawn of the 21st century witnessed a surge in the development of more sophisticated and efficient synthetic strategies, prominently featuring transition-metal catalysis. These modern methods have enabled the synthesis of a vast library of substituted fluorenones with diverse functionalities, paving the way for extensive structure-activity relationship (SAR) studies and the identification of potent therapeutic leads.

A significant milestone in the therapeutic application of substituted fluorenones was the discovery of Tilorone, a potent antiviral agent.[3] Its unique mechanism of action, involving the induction of interferon, has spurred further investigation into the immunomodulatory properties of this class of compounds. More recently, substituted fluorenones have emerged as promising anticancer agents, with demonstrated activity as topoisomerase inhibitors and modulators of key signaling pathways.[4][5]

Key Milestones in the Discovery and History of Substituted Fluorenones:

Year Milestone Significance
1867Discovery of fluorene from coal tar by Marcellin Berthelot.[1]Foundation for the chemistry of fluorenone and its derivatives.
1970sDiscovery and development of Tilorone as an antiviral agent.[3]First major therapeutic application of a substituted fluorenone.
1985Isolation of the first natural fluorenones, dengibsin and dengibsinin.Sparked interest in the biological activities of natural fluorenones.
Late 20th CenturyDevelopment of modern synthetic methods, including palladium-catalyzed cross-coupling reactions.[6]Enabled the synthesis of a wide variety of substituted fluorenones for drug discovery.
21st CenturyEmergence of substituted fluorenones as potent anticancer agents.[4][5]Expansion of the therapeutic potential of the fluorenone scaffold.

Synthetic Arsenal: Crafting the Fluorenone Core

The synthesis of substituted fluorenones has evolved from classical methods to highly efficient and versatile modern techniques. This section details the experimental protocols for some of the most important synthetic transformations.

Classical Synthetic Routes

1. Friedel-Crafts Acylation:

The Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones, including fluorenones. This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acetylation of 9H-Fluorene [7]

  • Reactants: 9H-Fluorene, Acetyl chloride (AcCl), Aluminum chloride (AlCl3)

  • Solvent: Carbon disulfide (CS2) or Dichloroethane (DCE)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and a reflux condenser with a calcium chloride trap, equimolar quantities of acetyl chloride and anhydrous aluminum chloride are stirred in the dry solvent.

    • The fluorene derivative, dissolved in the same solvent, is added dropwise to the stirred mixture.

    • The reaction mixture is then heated to the desired temperature (e.g., reflux) for a specified period (e.g., 3 hours).

    • The reaction is quenched by pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography.

2. Pschorr Reaction:

The Pschorr reaction is a versatile method for the intramolecular cyclization of diazonium salts to form polycyclic aromatic compounds, including fluorenones.

Modern Synthetic Methodologies

1. Palladium-Catalyzed Synthesis:

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and substituted fluorenones are no exception. These methods offer high efficiency, functional group tolerance, and regioselectivity.

Experimental Protocol: Palladium-Catalyzed Synthesis of Fluorenones from Benzaldehydes and Aryl Iodides [8]

  • Reactants: Substituted benzaldehyde, Aryl iodide, Anthranilic acid (as a transient directing group), Palladium(II) acetate (Pd(OAc)2), Potassium carbonate (K2CO3)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure:

    • A mixture of the benzaldehyde (1.0 equiv), aryl iodide (1.2 equiv), anthranilic acid (20 mol %), Pd(OAc)2 (5 mol %), and K2CO3 (2.0 equiv) in DMF is heated at a specified temperature (e.g., 120 °C) under an inert atmosphere for a designated time (e.g., 24 h).

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired fluorenone derivative.

Biological Activities and Mechanisms of Action

Substituted fluorenones exhibit a remarkable range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This section delves into the mechanisms of action of some of the most well-studied fluorenone derivatives.

Antiviral Activity: The Case of Tilorone

Tilorone is a broad-spectrum antiviral agent that has been shown to be effective against a variety of DNA and RNA viruses.[3] Its primary mechanism of action involves the induction of interferons (IFNs), which are key signaling proteins in the innate immune response to viral infections.

Tilorone is believed to activate the RIG-I-like receptor (RLR) signaling pathway.[9] RIG-I is a cytosolic pattern recognition receptor that detects viral RNA. Upon binding to viral RNA, RIG-I undergoes a conformational change and initiates a signaling cascade that leads to the production of type I interferons.

Tilorone_RIG_I_Pathway Tilorone Tilorone RIG_I RIG-I Tilorone->RIG_I Activates Viral_RNA Viral RNA Viral_RNA->RIG_I Binds MAVS MAVS RIG_I->MAVS Activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe Recruits & Activates IRF3_IRF7 IRF3/IRF7 TBK1_IKKe->IRF3_IRF7 Phosphorylates p_IRF3_IRF7 p-IRF3/p-IRF7 (dimerization & nuclear translocation) IRF3_IRF7->p_IRF3_IRF7 Type_I_IFN Type I Interferons (IFN-α, IFN-β) p_IRF3_IRF7->Type_I_IFN Induces Transcription Antiviral_State Antiviral State Type_I_IFN->Antiviral_State Induces MSDF_Apoptosis_Pathway MSDF MSDF ROS ROS Generation MSDF->ROS Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) MSDF->Death_Receptors Activates PI3K_Akt PI3K/Akt Pathway MSDF->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway MSDF->MAPK_ERK Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Guide: Physicochemical Properties and Stability of 2-methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-9H-fluoren-9-one is a derivative of the polycyclic aromatic hydrocarbon fluorenone. The fluorenone core is a privileged scaffold in medicinal chemistry and materials science, exhibiting a range of biological activities and unique photophysical properties. The introduction of a methyl group at the 2-position can significantly influence the molecule's steric and electronic characteristics, thereby altering its physical properties, chemical reactivity, and biological interactions. This technical guide provides a comprehensive overview of the available data on the physical appearance and stability of this compound, offering a valuable resource for its application in research and development.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent or functional material. While specific experimentally determined data for this compound is limited, reasonable estimations can be drawn from its parent compound, 9-fluorenone, and related derivatives.

2.1. Physical Appearance

Based on the appearance of the parent compound, 9-fluorenone, which is a yellow crystalline solid, this compound is expected to be a yellow to off-white crystalline solid .

2.2. Data Summary

The following table summarizes the key physicochemical properties of this compound and its parent compound, 9-fluorenone, for comparison. It is important to note that most of the data for the methylated derivative are computed or estimated.

PropertyThis compound9-fluorenone
Molecular Formula C₁₄H₁₀OC₁₃H₈O
Molecular Weight 194.23 g/mol [1]180.20 g/mol [2]
CAS Number 2840-51-9[1][3]486-25-9[2]
Melting Point Not experimentally determined; likely similar to 9-fluorenone.84 °C[2]
Boiling Point Not experimentally determined; likely similar to 9-fluorenone.341.5 °C[2]
Solubility Expected to have enhanced solubility in organic solvents compared to 9-fluorenone.[3]Insoluble in water; soluble in alcohol, acetone, and benzene; very soluble in ether and toluene.[2]
Calculated logP 3.9[1]3.6[2]

Synthesis

The primary synthetic route to this compound involves the oxidation of its corresponding hydrocarbon precursor, 2-methyl-9H-fluorene.

Synthesis 2-methyl-9H-fluorene 2-methyl-9H-fluorene This compound This compound 2-methyl-9H-fluorene->this compound Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound

Figure 1: General synthesis pathway for this compound.

3.1. Experimental Protocol: Oxidation of 2-methyl-9H-fluorene

A general and efficient method for the oxidation of fluorene compounds to their corresponding 9-fluorenones involves the use of a base in an organic solvent with air as the oxidant.[4]

Materials:

  • 2-methyl-9H-fluorene

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-methyl-9H-fluorene in THF.

  • Add potassium hydroxide to the solution.

  • Stir the mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Evaporate the THF under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Chemical Stability

Understanding the chemical stability of this compound is crucial for its storage, handling, and formulation. Generally, fluorenone derivatives are stable under normal conditions but can be susceptible to degradation under stress conditions.

4.1. General Stability Profile

  • Thermal Stability: Expected to be stable at ambient temperatures. Decomposition may occur at elevated temperatures.

  • Photostability: Aromatic ketones can be sensitive to light. It is advisable to store the compound protected from light.

  • Oxidative Stability: While the fluorene precursor is oxidized to the fluorenone, the ketone functionality is generally stable towards further oxidation under normal conditions. However, strong oxidizing agents should be avoided.

  • Hydrolytic Stability: The ketone group is generally stable to hydrolysis across a wide pH range. However, extreme pH conditions combined with heat could potentially lead to degradation.

4.2. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Degradation_Workflow cluster_stress Stress Conditions Acid Acid Degradation Products Degradation Products Acid->Degradation Products Base Base Base->Degradation Products Oxidation Oxidation Oxidation->Degradation Products Heat Heat Heat->Degradation Products Light Light Light->Degradation Products This compound This compound This compound->Acid This compound->Base This compound->Oxidation This compound->Heat This compound->Light Analysis Analysis Degradation Products->Analysis HPLC, LC-MS

Figure 2: Workflow for forced degradation studies.

4.2.1. Experimental Protocols for Forced Degradation

The following are general protocols for conducting forced degradation studies, which should be adapted and optimized for this compound.[5][6][7]

Acid Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period.

  • Withdraw samples at various time points, neutralize with a suitable base, and analyze by HPLC.

Base Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period.

  • Withdraw samples at various time points, neutralize with a suitable acid, and analyze by HPLC.

Oxidative Degradation:

  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for a defined period.

  • Withdraw samples at various time points and analyze by HPLC.

Thermal Degradation:

  • Place the solid compound in a controlled temperature oven (e.g., 80 °C) for a defined period.

  • Dissolve samples at various time points in a suitable solvent and analyze by HPLC.

Photodegradation:

  • Expose a solution of the compound to a light source with a defined output (e.g., ICH option 1 or 2).

  • Simultaneously, keep a control sample protected from light.

  • Analyze both samples by HPLC at various time points.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying the compound and separating it from any potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

5.1. Proposed Stability-Indicating HPLC Method (Hypothetical)

While a specific validated method for this compound is not available in the literature, the following parameters can serve as a starting point for method development, based on methods for similar compounds.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (gradient or isocratic)
Detector UV at an appropriate wavelength (to be determined by UV scan)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Method Development and Validation: The method should be developed to achieve adequate separation of the parent compound from all degradation products. Validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This compound is a compound of interest with potential applications in various scientific fields. This guide provides a summary of its known and estimated physicochemical properties and outlines key experimental protocols for its synthesis and stability assessment. While further experimental data is required for a complete profile, this document serves as a foundational resource for researchers and developers working with this molecule. The provided methodologies for synthesis, forced degradation, and analytical method development offer a practical framework for generating the necessary data to support its progression in the development pipeline.

References

A Theoretical and Computational Chemistry Guide to 2-Methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical calculations pertinent to the study of 2-methyl-9H-fluoren-9-one, a fluorenone derivative with applications in organic synthesis and materials science.[1] Aimed at researchers, scientists, and professionals in drug development, this document outlines the standard computational methodologies, data presentation formats, and logical workflows for a thorough theoretical analysis of this molecule.

Introduction

This compound belongs to the fluorenone family, which are key building blocks in the synthesis of medicinal agents, organic dyes, and materials for organic light-emitting diodes (OLEDs).[2] Theoretical calculations provide invaluable insights into the molecular structure, stability, and electronic properties of such compounds, complementing experimental data and guiding further research. This guide focuses on the application of Density Functional Theory (DFT), a robust method for computational chemistry.[3][4]

Theoretical Calculation Protocols

Detailed below are the typical computational methodologies employed for the theoretical analysis of fluorenone derivatives. These protocols are based on established methods for similar compounds.[3][4]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and efficient functional for organic molecules.[3]

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions (++) for lone pairs and polarization functions (d,p) for accurately describing bonding.

  • Procedure: An initial structure of this compound is built. A geometry optimization calculation is then performed without any symmetry constraints to locate the global minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm the nature of the stationary point and to predict the infrared (IR) spectrum.

  • Method: DFT, using the same functional and basis set as the geometry optimization.

  • Procedure: The calculation of the Hessian matrix (second derivatives of energy) is performed at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated vibrational frequencies can be compared with experimental IR data.

Electronic Properties Analysis

The electronic properties of the molecule are investigated to understand its reactivity, stability, and optical characteristics.

  • Method: Time-Dependent DFT (TD-DFT) is employed for calculating electronic absorption spectra.[4] The same functional and basis set are typically used.

  • Properties Calculated:

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap is a crucial indicator of molecular stability and reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

    • UV-Vis Spectrum: TD-DFT calculations predict the electronic transitions and the corresponding absorption wavelengths, which can be correlated with the experimental UV-Vis spectrum.

Data Presentation

The quantitative results from the theoretical calculations should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: Optimized Geometric Parameters for this compound
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=OValue
C-C (aromatic)Value range
C-C (bridge)Value
C-C (methyl)Value
C-H (aromatic)Value range
C-H (methyl)Value range
Bond Angles (°)
O=C-CValue
C-C-C (ring)Value range
H-C-H (methyl)Value
Table 2: Calculated Vibrational Frequencies for this compound
Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)Assignment
C=O stretchValueValueCarbonyl group
C-H stretch (aromatic)Value rangeValueAromatic C-H bonds
C-H stretch (aliphatic)Value rangeValueMethyl group C-H bonds
C-C stretch (ring)Value rangeValueFluorenone core
Table 3: Electronic Properties of this compound
PropertyCalculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
First Excitation EnergyValue

Visualizations

Visual representations of workflows and relationships are crucial for understanding the computational process and the interplay of different calculated properties.

G Computational Chemistry Workflow A Molecular Structure Input (this compound) B Choice of Method (e.g., DFT/B3LYP) A->B C Choice of Basis Set (e.g., 6-311++G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Electronic Property Calculation (HOMO, LUMO, MEP, TD-DFT) D->F G Confirmation of Minimum (No Imaginary Frequencies) E->G H Data Analysis and Visualization F->H G->H I Comparison with Experimental Data H->I

Computational chemistry workflow for theoretical calculations.

G Relationship of Calculated Properties A Optimized Molecular Geometry B Vibrational Frequencies (IR Spectrum) A->B C Thermodynamic Properties (Enthalpy, Gibbs Free Energy) A->C D Electronic Structure (Molecular Orbitals) A->D E HOMO-LUMO Energies D->E F Molecular Electrostatic Potential D->F G Excited States (UV-Vis Spectrum) D->G

Logical relationship of key calculated molecular properties.

References

Potential Derivatives of 2-Methyl-9H-fluoren-9-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of derivatives of 2-methyl-9H-fluoren-9-one. The fluorenone scaffold is a key pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. This document details the synthetic pathways to novel derivatives, presents available quantitative biological data for related compounds, and explores the potential signaling pathways through which these compounds may exert their effects.

Synthesis of this compound Derivatives

The most accessible derivatives of this compound are Schiff bases, particularly thiosemicarbazones, formed through the condensation of the ketone with a thiosemicarbazide. This reaction is typically acid-catalyzed and proceeds with good yields.

A key derivative, fluoren-9-one 2-methyl-3-thiosemicarbazone, has been synthesized, and the reaction yields are influenced by the choice of acid catalyst.[1] Glacial acetic acid (GAA) has been shown to provide the highest yields compared to hydrochloric acid (HCl) and sulfuric acid (H2SO4).[1]

Experimental Protocol: Synthesis of Fluoren-9-one 2-methyl-3-thiosemicarbazone

This protocol is adapted from the general synthesis of fluoren-9-one thiosemicarbazones.[1][2]

Materials:

  • This compound

  • 2-methyl-3-thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (GAA)

  • Distilled water

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 0.01 moles of this compound in 15-20 mL of ethanol.

  • Add 1 mL of glacial acetic acid to the solution.

  • In a separate flask, prepare a solution of 0.01 moles of 2-methyl-3-thiosemicarbazide in 10 mL of ethanol.

  • Slowly add the this compound solution to the thiosemicarbazide solution with continuous stirring.

  • Reflux the reaction mixture for 2 to 4 hours with magnetic stirring.

  • After reflux, allow the mixture to cool to room temperature.

  • Filter the resulting precipitate and wash it with distilled water until the filtrate is neutral.

  • The crude product can be dried and recrystallized from ethanol to obtain the purified fluoren-9-one 2-methyl-3-thiosemicarbazone.[1][2]

Yields of Fluoren-9-one 2-methyl-3-thiosemicarbazone Synthesis with Different Catalysts [1]

CatalystYield (%)
HCl (1N)65
H2SO4 (conc.)71
Glacial Acetic Acid (GAA)77

Biological Activities of Fluorenone Derivatives

Antimicrobial Activity

O-aryl-carbamoyl-oxymino-fluorene derivatives have shown promising antimicrobial and antibiofilm activities.[3][4] The substitution on the fluorene ring has been noted to influence the spectrum of activity, with methyl groups potentially enhancing antifungal efficacy.[3][4]

Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Inhibitory Concentration (MBIC) of O-aryl-carbamoyl-oxymino-fluorene Derivatives (mg/mL) [3][4]

CompoundS. aureus (MIC)S. aureus (MBC)E. coli (MIC)E. coli (MBC)C. albicans (MIC)C. albicans (MBC)S. aureus (MBIC)E. coli (MBIC)C. albicans (MBIC)
1a 0.3120.625>10>101.252.50.078>1.250.156
1b 0.6251.25>10>100.6251.250.156>1.250.039
1c 0.3120.625>10>100.3120.6250.156>1.250.019
1d 0.1560.312>10>100.1560.3120.312>1.250.019

Compounds 1a-d are O-aryl-carbamoyl-oxymino-fluorene derivatives with different aryl substituents.

Anticancer Activity

Fluorenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6][7] The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS).[5]

In Vitro Anticancer Activity (IC50) of Various Fluorene-Based Compounds

Fluorene DerivativeCancer Cell LineIC50 (µM)
1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) HeLa (Cervical Cancer)37.76
6FD-derived PI A431 (Epidermoid Carcinoma)29.3
Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) HCT-116 (Colon Cancer)5.6
2,7-dichloro-9H-fluorene-based azetidinone (5a) A549 (Lung Carcinoma)1.10
2,7-dichloro-9H-fluorene-based azetidinone (5a) MDA-MB-231 (Breast Carcinoma)1.30
Taxol (Reference) A549 (Lung Carcinoma)2.30
Taxol (Reference) MDA-MB-231 (Breast Carcinoma)40

Note: The data presented is for various fluorenone derivatives and not specifically for derivatives of this compound. This information is provided to illustrate the potential of this class of compounds.[5][7]

Visualizing Synthesis and Potential Mechanisms

Experimental Workflow for Thiosemicarbazone Synthesis

The following diagram illustrates the general workflow for the synthesis of fluorenone thiosemicarbazones.

Synthesis of this compound thiosemicarbazone.
Proposed Signaling Pathway for Anticancer Activity

Based on studies of related fluorenone derivatives, a plausible mechanism of anticancer action involves the induction of apoptosis through the generation of reactive oxygen species (ROS).

G Fluorenone_Derivative This compound Derivative Cell Cancer Cell Fluorenone_Derivative->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Proposed ROS-mediated apoptotic pathway.

Conclusion

Derivatives of this compound, particularly thiosemicarbazones, represent a promising class of compounds for further investigation in drug discovery. The synthetic route to these derivatives is straightforward and amenable to optimization. While specific biological data for these compounds is limited, the broader family of fluorenone derivatives exhibits significant antimicrobial and anticancer activities. The proposed mechanism of action, involving ROS-mediated apoptosis, provides a foundation for future mechanistic studies. Further research is warranted to synthesize and evaluate a library of this compound derivatives to fully elucidate their therapeutic potential.

References

Safety and Handling of 2-methyl-9H-fluoren-9-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is currently available for 2-methyl-9H-fluoren-9-one. The following guide is based on safety information for the structurally similar parent compound, 9H-fluoren-9-one, and the related compound, 2-methyl-9H-fluorene. The presence of a methyl group may alter the physical, chemical, and toxicological properties of the molecule. Therefore, this compound should be handled with, at a minimum, the same precautions as its parent compounds, and a thorough risk assessment should be conducted before use.

Hazard Identification and Classification

Based on the hazard classifications of 9H-fluoren-9-one and 2-methyl-9H-fluorene, this compound is anticipated to present the following hazards:

  • Serious Eye Irritation: Both parent compounds are classified as eye irritants.

  • Skin Irritation: 2-methyl-9H-fluorene is a known skin irritant.

  • Respiratory Irritation: 2-methyl-9H-fluorene may cause respiratory irritation.

  • Chronic Aquatic Toxicity: 9H-fluoren-9-one is classified as toxic to aquatic life with long-lasting effects.

Globally Harmonized System (GHS) Classification (Inferred)

The inferred GHS classification for this compound is summarized in the table below.

Hazard ClassHazard CategoryHazard Statement
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-term HazardCategory 2H411: Toxic to aquatic life with long lasting effects

Physical and Chemical Properties

Property9H-fluoren-9-one2-methyl-9H-fluoreneThis compound
CAS Number 486-25-91430-97-32840-51-9
Molecular Formula C₁₃H₈OC₁₄H₁₂C₁₄H₁₀O
Molecular Weight 180.21 g/mol 180.25 g/mol 194.23 g/mol
Appearance Yellow crystalline solid--
Melting Point 80-83 °C[1]Not availableNot available
Boiling Point 342 °C[1]318 °CNot available
Flash Point 163 °C[1]Not availableNot available
Solubility Insoluble in water; Soluble in ethanol and acetone.[2]Not availableNot available

Exposure Controls and Personal Protection

A comprehensive risk assessment should be performed before handling this compound. The following personal protective equipment (PPE) and engineering controls are recommended based on the hazards of related compounds.

Engineering Controls
  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Use only non-sparking tools. Ground all equipment when handling large quantities. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and contact with the material.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up or vacuum the spilled material and place it in a suitable container for disposal. Avoid creating dust.

Experimental Protocols and Handling in Synthesis

While specific safety protocols for experiments involving this compound are not documented, general safe laboratory practices for handling similar aromatic ketones should be strictly followed. Synthesis procedures for related fluorenone derivatives often involve hazardous reagents and reaction conditions.

  • Handling of Precursors: Synthesis of fluorenones can involve hazardous materials. For example, some synthetic routes may utilize pyrophoric reagents like butyllithium or irritants and potential carcinogens like bromobenzene. Always review the SDS for all starting materials and reagents and implement appropriate safety controls.

  • Reaction Setup and Monitoring: Reactions should be conducted in a fume hood. When heating reactions, use a controlled heating source such as a heating mantle with a temperature controller. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC) to avoid runaway reactions.

  • Work-up and Purification: Quenching of reactions should be done carefully, especially when using reactive reagents. Extractions and purifications should be performed in a well-ventilated area.

Lab_Safety_Workflow start Start: Chemical Acquisition risk_assessment Risk Assessment | Review SDS of all reagents start->risk_assessment ppe Select & Don Appropriate PPE | (Goggles, Gloves, Lab Coat) risk_assessment->ppe engineering_controls Setup Engineering Controls | (Fume Hood, Ventilation) ppe->engineering_controls handling Chemical Handling & Experimentation | (Weighing, Reaction Setup, Monitoring) engineering_controls->handling waste Waste Collection | (Segregate Hazardous Waste) handling->waste decontamination Decontamination | (Clean Glassware & Work Area) waste->decontamination disposal Proper Waste Disposal decontamination->disposal

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) for this compound has been identified. The toxicological properties have not been fully investigated. Based on related compounds, it is presumed to be an irritant to the eyes, skin, and respiratory system.

Ecological Information

The parent compound, 9H-fluoren-9-one, is classified as toxic to aquatic life with long-lasting effects.[3] It is expected that this compound will exhibit similar or greater aquatic toxicity. Therefore, release into the environment should be avoided.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow to enter sewers or waterways.

This technical guide provides a summary of the inferred safety and handling precautions for this compound based on available data for structurally related compounds. It is imperative that all users conduct their own thorough risk assessment before handling this chemical.

References

Methodological & Application

Application Note and Protocol: Palladium-Catalyzed Synthesis of 2-Methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorenone derivatives are a significant class of carbocyclic compounds, recognized for their utility as key intermediates in organic synthesis and their presence in molecules with important pharmaceutical and photosensitizing properties.[1] This application note details a robust and efficient experimental procedure for the synthesis of 2-methyl-9H-fluoren-9-one via a palladium-catalyzed annulation reaction. This method avoids the use of harsh oxidizing agents and strong mineral acids, offering a synthetically valuable route from readily available starting materials.[1] The protocol is based on the palladium-catalyzed reaction of a 2-haloarenecarboxaldehyde with an in situ generated aryne.

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed annulation of 2-iodo-5-methylbenzaldehyde and benzyne, which is generated in situ from 2-(trimethylsilyl)phenyl triflate.

Illustrative Reaction Scheme

(2-Iodo-5-methylbenzaldehyde) + (2-(Trimethylsilyl)phenyl triflate) --[Pd(dba)₂, P(o-tolyl)₃, CsF]--> (this compound)

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of fluoren-9-one derivatives.[1]

Materials and Reagents:

  • 2-Iodo-5-methylbenzaldehyde

  • 2-(Trimethylsilyl)phenyl triflate

  • Cesium fluoride (CsF)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • Tris(o-tolyl)phosphine (P(o-tolyl)₃)

  • Toluene (anhydrous)

  • Acetonitrile (MeCN, anhydrous)

  • Diethyl ether

  • Brine solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (EtOAc) for chromatography

Equipment:

  • 4-dram vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Schlenk line or glovebox for inert atmosphere (optional, but recommended)

  • Rotary evaporator

  • Flash chromatography setup

  • NMR spectrometer and/or GC-MS for product characterization

Procedure:

  • Reaction Setup: In a 4-dram vial, combine 2-iodo-5-methylbenzaldehyde (0.30 mmol, 1.0 equiv), bis(dibenzylideneacetone)palladium(0) (0.015 mmol, 5 mol%), and tris(o-tolyl)phosphine (0.015 mmol, 5 mol%).

  • Addition of Reagents: To the vial, add 2-(trimethylsilyl)phenyl triflate (1.50 mmol, 5.0 equiv) and cesium fluoride (1.50 mmol, 5.0 equiv).

  • Solvent Addition: Add 2 mL of toluene and 2 mL of acetonitrile to the vial.

  • Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature for 1 minute. Subsequently, heat the mixture to 110 °C and maintain stirring for 12 hours.[1]

  • Workup: After 12 hours, allow the reaction mixture to cool to room temperature. Caution: Do not open the vial while it is hot.[1] Dilute the mixture with diethyl ether, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by flash chromatography on silica gel using a hexanes/ethyl acetate eluent system to isolate the desired this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound. The expected yield is based on reported yields for similar fluorenone syntheses via this methodology.[1]

Reagent/ProductMolecular Weight ( g/mol )Amount (mmol)Molar Equiv.Catalyst Loading (mol%)Solvent Volume (mL)Expected Yield (%)
2-Iodo-5-methylbenzaldehyde246.040.301.0---
2-(Trimethylsilyl)phenyl triflate298.351.505.0---
Cesium fluoride (CsF)151.901.505.0---
Pd(dba)₂575.000.0150.055--
P(o-tolyl)₃304.370.0150.055--
Toluene----2.0-
Acetonitrile (MeCN)----2.0-
This compound 194.23 ----~70-80%

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow Diagram

The following diagram illustrates the key steps in the palladium-catalyzed synthesis of this compound.

experimental_workflow reagents 1. Reagent Combination - 2-Iodo-5-methylbenzaldehyde - Aryne Precursor - CsF, Pd(dba)₂, P(o-tolyl)₃ solvent 2. Solvent Addition - Toluene - Acetonitrile reagents->solvent reaction 3. Reaction - Stir at 110 °C for 12h solvent->reaction workup 4. Workup - Cool, Dilute with Ether - Wash with Brine, Dry reaction->workup purification 5. Purification - Concentrate - Flash Chromatography workup->purification product 6. Product - this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle

The following diagram outlines a plausible catalytic cycle for the palladium-catalyzed annulation reaction.

catalytic_cycle pd0 Pd(0)L₂ pd_cycle Palladacycle pd0->pd_cycle + Benzyne pd_iv Pd(IV) Intermediate pd_cycle->pd_iv + 2-Iodo-5- methylbenzaldehyde aryl_pd_ii Aryl-Pd(II) Intermediate pd_iv->aryl_pd_ii Reductive Elimination product 2-Methyl-9H- fluoren-9-one aryl_pd_ii->product product->pd0 Intramolecular Carbopalladation & Reductive Elimination

Caption: Proposed catalytic cycle for fluorenone synthesis.

References

Application Notes and Protocols for 2-methyl-9H-fluoren-9-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-9H-fluoren-9-one is a versatile intermediate in organic synthesis, serving as a valuable building block for the construction of a diverse array of bioactive molecules. Its rigid, planar fluorene scaffold is a key structural motif in compounds exhibiting a range of pharmacological activities, including antimicrobial and anticancer properties. The presence of the methyl group at the 2-position can influence the molecule's solubility and electronic properties, potentially fine-tuning the biological activity of its derivatives.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Schiff bases and highlights the biological activities of related fluorenone derivatives.

I. Synthesis of Bioactive Derivatives

The reactive carbonyl group at the 9-position of this compound is the primary site for synthetic modification. Condensation reactions with primary amines to form Schiff bases (imines) are a common and effective strategy to generate libraries of compounds for biological screening.

A. Synthesis of N-(2-methyl-9H-fluoren-9-ylidene)aniline Derivatives (Schiff Bases)

Schiff bases derived from fluorenone are known to possess significant biological activities. The following is a general protocol for the synthesis of N-aryl-substituted Schiff bases starting from this compound. This reaction involves the condensation of the ketone with a primary aromatic amine, catalyzed by an acid, with the removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of a Representative Schiff Base

Reaction Scheme:

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (approximately 20-30 mL per gram of starting material).

  • Addition of Amine: To this solution, add the desired substituted aniline (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: Maintain the reflux for 3-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Data Presentation: Representative Yields for Analagous Schiff Base Syntheses

While specific data for this compound derivatives is limited in publicly available literature, the following table provides representative yields for the synthesis of Schiff bases from the parent compound, 9-fluorenone, which can be expected to be similar for the 2-methyl derivative.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
9-FluorenoneAnilineAcetic AcidEthanolReflux485-95
9-Fluorenone4-ChloroanilineAcetic AcidEthanolReflux580-90
9-Fluorenone4-MethoxyanilineAcetic AcidEthanolReflux488-96
9-Fluorenone2-Aminopyridinep-TsOHTolueneReflux675-85

II. Biological Activities of Fluorenone Derivatives

Derivatives of the fluorenone scaffold have been extensively studied for their potential as therapeutic agents. The following sections summarize the reported antimicrobial and anticancer activities of various fluorenone derivatives, which provide a strong rationale for the synthesis and evaluation of new analogs based on this compound.

A. Antimicrobial Activity

Fluorenone derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of bacterial and fungal pathogens.[1] The mechanism of action is often attributed to the planar aromatic system intercalating with DNA or inhibiting essential enzymes.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Representative Fluorenone Derivatives

The following table summarizes the MIC values (in µg/mL) of O-aryl-carbamoyl-oxymino-fluorene derivatives against several microbial strains. These compounds are derived from 9H-fluoren-9-one oxime.[2]

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Derivative 1 (Aryl = Phenyl) 125250125
Derivative 2 (Aryl = 4-Chlorophenyl) 62.512562.5
Derivative 3 (Aryl = 4-Methylphenyl) 12525062.5
Ciprofloxacin (Control) 0.250.125-
Fluconazole (Control) --0.5
B. Anticancer Activity

The cytotoxic effects of fluorenone derivatives against various cancer cell lines have been well-documented.[3] These compounds can induce apoptosis through various signaling pathways.

Data Presentation: IC50 Values of Representative Fluorenone Derivatives

The table below presents the half-maximal inhibitory concentration (IC50) values (in µM) of different fluorenone analogs against human cancer cell lines.

Derivative TypeCancer Cell LineIC50 (µM)Reference
2,7-DiamidofluorenoneHCT-116 (Colon)1.66[4]
9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluoreneHCC (Liver)Not specified[5]
O-aryl-carbamoyl-oxymino-fluoreneHeLa (Cervical)25-50[2]

III. Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by derivatives of this compound are not yet fully elucidated, studies on related fluorene compounds provide valuable insights. A prominent mechanism of anticancer activity for some fluorene derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[5]

ROS-Mediated Apoptosis Pathway

The following diagram illustrates a plausible signaling cascade initiated by a fluorenone derivative that leads to cancer cell death.

ROS_Pathway cluster_drug Drug Action cluster_cellular_stress Cellular Stress cluster_pathways Apoptotic Pathways cluster_outcome Cellular Outcome Drug This compound Derivative ROS Increased Reactive Oxygen Species (ROS) Drug->ROS Mitochondrial Mitochondrial Pathway (Intrinsic) ROS->Mitochondrial DeathReceptor Death Receptor Pathway (Extrinsic) ROS->DeathReceptor Apoptosis Apoptosis Mitochondrial->Apoptosis DeathReceptor->Apoptosis

Caption: ROS-mediated apoptotic signaling pathway potentially induced by fluorenone derivatives.

This pathway highlights the generation of ROS as a key event, which in turn activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic cascades, ultimately leading to programmed cell death.[3][5]

IV. Experimental Workflows

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Studies Start This compound Reaction Condensation Reaction (e.g., with primary amines) Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial Anticancer Anticancer Screening (IC50 Assay) Characterization->Anticancer Pathway Signaling Pathway Analysis Anticancer->Pathway

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound represents a valuable and readily accessible intermediate for the synthesis of novel, biologically active compounds. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around the fluorenone scaffold and to develop new therapeutic agents with potential applications in antimicrobial and anticancer therapies. Further investigation into the specific derivatives of this compound and their mechanisms of action is warranted to fully realize their therapeutic potential.

References

Applications of 2-Methyl-9H-fluoren-9-one in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-9H-fluoren-9-one is a derivative of the tricyclic aromatic compound fluorenone. While direct and extensive research on the medicinal applications of this compound is limited, the broader class of fluorene and fluorenone derivatives has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potent anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methyl group at the 2-position of the fluorenone scaffold can influence the molecule's electronic properties, solubility, and interactions with biological targets, thereby modulating its therapeutic potential.

This document provides a detailed overview of the potential applications of this compound in medicinal chemistry, drawing insights from studies on closely related fluorenone derivatives. It includes application notes on its potential as an anticancer and antimicrobial agent, detailed experimental protocols for relevant assays, and visualizations of key biological pathways and experimental workflows.

Application Notes

Anticancer Applications

Fluorenone derivatives have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Sirtuin 2 (SIRT2) Inhibition:

Recent studies have identified symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[1][2] SIRT2 is overexpressed in various cancers and is implicated in cell cycle regulation and tumorigenesis.[1] Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis.

One notable derivative, SG3, a symmetrical 2,7-disubstituted 9H-fluoren-9-one, has demonstrated significant SIRT2-selective inhibitory activity.[1] This suggests that the fluorenone core, and by extension, derivatives like this compound, could serve as a foundational structure for the design of novel SIRT2 inhibitors for cancer therapy.

Antimicrobial Applications

The fluorene scaffold is a key component in various bioactive compounds with demonstrated antimicrobial properties.[3] Derivatives of 9H-fluoren-9-one have shown activity against a range of microbial pathogens, including bacteria and fungi. The presence and nature of substituents on the fluorene ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Antifungal Activity:

Studies on O-aryl-carbamoyl-oxymino-fluorene derivatives have indicated that the presence of a methyl group can enhance antifungal activity, particularly against Candida albicans.[3][4] This suggests that this compound could be a valuable starting point for the development of new antifungal agents. The proposed mechanism of action for some fluorenone derivatives involves the disruption of microbial cell membrane integrity.[5]

Quantitative Data

The following tables summarize the biological activity of representative fluorenone derivatives, providing insights into the potential efficacy of compounds based on the this compound scaffold.

Table 1: Anticancer Activity of a Symmetrical 2,7-Disubstituted 9H-fluoren-9-one Derivative (SG3)

CompoundTargetAssayIC50 (µM)Cell LineEffectReference
SG3SIRT2Enzyme Inhibition Assay1.95-Selective Inhibition[1][2]
SG3-Cell Viability Assay-MCF-7 (Human Breast Cancer)Reduced cell viability, induced hyperacetylation of α-tubulin[1]

Table 2: Antimicrobial Activity of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

Compound ClassMicrobial StrainAssayMIC Range (mg/mL)Reference
O-aryl-carbamoyl-oxymino-fluorene derivativesStaphylococcus aureusBroth Microdilution0.156 - 10[4][6]
Escherichia coliBroth Microdilution0.156 - 10[6]
Candida albicansBroth Microdilution0.156 - 10[6]

Experimental Protocols

Synthesis of 2,7-Disubstituted 9H-fluoren-9-one Derivatives (General Procedure)

This protocol describes a general method for the synthesis of symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives, which can be adapted for the synthesis of analogs of this compound.

Step 1: Reduction of 2,7-Dinitro-9H-fluoren-9-one [1]

  • Suspend 2,7-dinitro-9H-fluoren-9-one in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O).

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture and concentrate it in vacuo.

  • Dilute the mixture with water and adjust the pH to 8-9 with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain 2,7-diamino-9H-fluoren-9-one.

Step 2: Acylation of 2,7-Diamino-9H-fluoren-9-one [1]

  • Prepare N-aryl-1-carbonyl-1H-imidazole by reacting the appropriate arylamine with 1,1'-carbonyldiimidazole.

  • React the N-aryl-1-carbonyl-1H-imidazole with 2,7-diamino-9H-fluoren-9-one to yield the desired 2,7-bis[3-(aryl)ureido]-9H-fluoren-9-ones.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[5][7]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound (e.g., a derivative of this compound) in a suitable solvent like dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Cell Viability Assay: MTT Assay

This protocol describes a colorimetric assay to assess the effect of a compound on the viability of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Caption: SIRT2 inhibition pathway by a 2,7-disubstituted 9H-fluoren-9-one derivative.

experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility Testing Workflow A Prepare serial dilutions of This compound derivative C Inoculate microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate at 37°C for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for antimicrobial susceptibility testing.

synthesis_workflow cluster_synthesis General Synthesis of 2,7-Disubstituted 9H-fluoren-9-ones Start 2,7-Dinitro- 9H-fluoren-9-one Step1 Reduction (SnCl2·2H2O, EtOH) Start->Step1 Intermediate 2,7-Diamino- 9H-fluoren-9-one Step1->Intermediate Step2 Acylation (N-aryl-1-carbonyl- 1H-imidazole) Intermediate->Step2 End 2,7-Bis[3-(aryl)ureido]- 9H-fluoren-9-one Step2->End

Caption: General synthetic workflow for 2,7-disubstituted 9H-fluoren-9-ones.

References

Application Notes and Protocols for the Purification of 2-Methyl-9H-fluoren-9-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-methyl-9H-fluoren-9-one using column chromatography. The methodology is based on established principles for the separation of fluorenone derivatives and is designed to be readily implemented in a standard organic chemistry laboratory.

Introduction

This compound is an aromatic ketone that, along with its derivatives, is of interest in medicinal chemistry and materials science. Synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a highly effective technique for isolating the target compound to a high degree of purity. This protocol outlines the use of silica gel chromatography with a gradient elution system to achieve this separation. The separation is based on the principle that compounds with different polarities will interact with the polar stationary phase (silica gel) to varying extents, and will be eluted at different rates by a mobile phase of increasing polarity. Less polar compounds will elute before more polar compounds.

Data Presentation

The efficiency of a column chromatography separation is often predicted and monitored by thin-layer chromatography (TLC). The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. Below is a table of expected Rf values for this compound and related compounds in a representative solvent system.

CompoundStructureExpected Rf Value (10% Ethyl Acetate in Hexane)Polarity
Fluorene~ 0.56[1]Low
This compound ~ 0.25 - 0.35 Medium
9H-Fluoren-9-one~ 0.20[1]Medium-High
Highly Polar Impurities-< 0.10High

Note: The Rf value for this compound is an educated estimate based on the values for fluorene and 9H-fluoren-9-one. The methyl group slightly decreases the polarity compared to the parent fluorenone, resulting in a slightly higher expected Rf value.

Experimental Protocol

This protocol details the materials and step-by-step procedure for the purification of this compound.

Materials:

  • Stationary Phase: Silica gel (230-400 mesh)[2]

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

  • Crude this compound

  • Chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and vertically clamped.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer (approx. 1 cm) of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the silica gel to pack evenly under gravity. Gently tap the column to dislodge any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disruption of the stationary phase during sample loading.

    • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent, such as dichloromethane or the initial mobile phase.[1]

    • Carefully apply the dissolved sample to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just above the sand layer.

  • Elution:

    • Begin the elution with a non-polar mobile phase, such as 100% hexane or a 98:2 mixture of hexane and ethyl acetate.

    • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

    • Gradually increase the polarity of the mobile phase to elute the compounds. A suggested gradient is as follows:

      • Initial Elution: 98:2 Hexane:Ethyl Acetate (to elute non-polar impurities)

      • Intermediate Gradient: Gradually increase the ethyl acetate concentration to 95:5, then 90:10. This compound is expected to elute in this range.

      • Final Elution: Increase to 80:20 Hexane:Ethyl Acetate (to elute more polar impurities).

    • The yellow band of this compound should be visible as it moves down the column.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Spot each fraction on a TLC plate alongside a sample of the crude mixture.

    • Develop the TLC plate in an appropriate solvent system (e.g., 10% ethyl acetate in hexane).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the column chromatography purification process.

Purification_Workflow start Start: Crude This compound prep_column Column Preparation (Silica Gel Slurry) start->prep_column sample_load Sample Loading (Dissolved in min. solvent) prep_column->sample_load elution_start Initial Elution (Low Polarity Mobile Phase, e.g., 98:2 Hexane:EtOAc) sample_load->elution_start gradient_elution Gradient Elution (Increasing Polarity, e.g., to 90:10 Hexane:EtOAc) elution_start->gradient_elution fraction_collection Fraction Collection elution_start->fraction_collection Elute Non-polar Impurities final_elution Final Elution (Higher Polarity, e.g., 80:20 Hexane:EtOAc) gradient_elution->final_elution gradient_elution->fraction_collection Elute Product final_elution->fraction_collection Elute Polar Impurities tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal end End: Purified This compound solvent_removal->end

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Purification of 2-Methyl-9H-fluoren-9-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the purification of 2-methyl-9H-fluoren-9-one using recrystallization techniques. It includes detailed experimental protocols for solvent screening and bulk purification, a summary of suitable solvents, and troubleshooting tips. A workflow diagram is also provided for clear visualization of the process.

Introduction

This compound is a derivative of fluorenone, an aromatic organic compound with a ketone group within a fluorene framework.[1] Fluorenone and its derivatives are utilized in materials science and medicinal chemistry.[1] The purity of such compounds is critical for their application, and recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved.

Compound Properties and Purification Strategy

This compound is a solid at room temperature. The presence of the ketone functional group imparts moderate polarity to the molecule. The methyl group and the fluorene backbone are nonpolar. This intermediate polarity suggests that a range of organic solvents, from moderately polar to nonpolar, could be suitable for recrystallization. The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. A preliminary solvent screen is highly recommended to identify the optimal solvent or solvent system.

Data Presentation: Recrystallization Solvent Screening

The choice of solvent is crucial for effective purification. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or lower temperatures. Based on the properties of fluorenone and its derivatives, the following solvents are recommended for initial screening.[1][2][3][4][5]

SolventBoiling Point (°C)PolarityRationale for SelectionExpected Outcome
Ethanol78.3PolarCommonly used for fluorenone derivatives.[1]Good for moderately polar compounds; may require slow cooling.
Toluene111NonpolarFluorenone is very soluble in toluene.[1][3]Effective for less polar compounds; may need a co-solvent.
Hexane69NonpolarA common solvent for recrystallizing 9-fluorenone.[2]Good for nonpolar compounds; risk of "oiling out".
Acetone56Polar AproticFluorenone is soluble in acetone.[1][3]Good solvent for ketones.
Hexane/Ethyl AcetateVariableVariableA versatile system for compounds of intermediate polarity.[6][7]The ratio can be optimized for ideal solubility.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a small-scale procedure to identify a suitable solvent for the recrystallization of this compound.

  • Preparation: Place approximately 20-30 mg of crude this compound into several test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (e.g., ethanol, toluene, hexane, acetone) dropwise, starting with 0.5 mL. Agitate the mixture to assess solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a heating block. Continue to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Ice Bath: If crystallization is slow or incomplete, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Evaluation: The best solvent will dissolve the compound when hot and yield a significant amount of crystalline solid upon cooling.

Protocol 2: Bulk Recrystallization of this compound

This protocol describes the purification of a larger quantity of the compound using the optimal solvent identified in Protocol 1.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent required to completely dissolve the solid.[2] This should be done on a hot plate with stirring.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum crystallization.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven.

Protocol 3: Purity Assessment

The purity of the recrystallized this compound should be assessed to confirm the success of the purification.

  • Melting Point Analysis: Determine the melting point of the purified product. A pure compound will have a sharp melting point range that is close to the literature value. Impurities typically cause a depression and broadening of the melting point range.[2]

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the filtrate onto a TLC plate. Develop the plate using an appropriate solvent system (e.g., a hexane/ethyl acetate mixture). A pure compound should appear as a single spot, and it should be clearly separated from any impurity spots visible in the crude material lane.[2]

Visualization of Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude 2-Methyl-9H- fluoren-9-one add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Dissolved Product in Hot Solvent add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Ice Bath Cooling cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

References

Application Notes and Protocols for the Spectral Analysis of 2-methyl-9H-fluoren-9-one by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-methyl-9H-fluoren-9-one is an aromatic ketone derivative of fluorenone. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR spectral analysis of this compound. The data presented herein are predicted values based on the analysis of the parent compound, 9-fluorenone, and established substituent effects. These notes are intended for researchers, scientists, and drug development professionals working with this or structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound are predicted based on the known NMR data for 9-fluorenone and the expected influence of a methyl group on the aromatic ring. The methyl group is an electron-donating group, which is expected to cause a slight upfield shift (to lower ppm values) for the protons and carbons on the substituted ring, particularly those ortho and para to it.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in CDCl₃ at 400 MHz are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.60d1HH-8
~7.50d1HH-1
~7.48t1HH-6
~7.45s1HH-3
~7.35t1HH-7
~7.25d1HH-4
~7.20d1HH-5
~2.40s3H-CH₃
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound in CDCl₃ at 100 MHz are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~193.5C-9 (C=O)
~144.0C-4a
~143.5C-9a
~138.0C-2
~135.0C-5a
~134.5C-8a
~134.0C-4
~130.0C-1
~129.0C-6
~124.5C-5
~124.0C-7
~121.0C-3
~120.5C-8
~21.5-CH₃

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below. This protocol can be adapted for other similar aromatic compounds.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for fluorenone derivatives. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also use the residual solvent peak for referencing.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Spectral Width (SW): -2 to 12 ppm.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0 to 220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal to 0.00 ppm.

  • Peak Picking and Integration (¹H NMR): Identify all significant peaks and integrate their areas to determine the relative number of protons.

Workflow for NMR Spectral Analysis

The logical workflow for the NMR spectral analysis of this compound is illustrated in the following diagram.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference integrate Peak Picking & Integration (1H) reference->integrate assign_signals Assign Signals integrate->assign_signals structure_elucidation Structural Elucidation assign_signals->structure_elucidation

Caption: Workflow for the NMR spectral analysis of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the ¹H and ¹³C NMR spectral analysis of this compound. While the presented spectral data are predicted, they serve as a valuable reference for researchers in the identification and characterization of this compound. The detailed experimental protocols ensure the acquisition of high-quality NMR data, which is crucial for accurate structural determination and purity assessment in research and drug development.

Application Note: Interpretation of the Mass Spectrum of 2-Methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the electron ionization (EI) mass spectrum of 2-methyl-9H-fluoren-9-one. A thorough understanding of the fragmentation patterns of this and related fluorenone derivatives is crucial for their unambiguous identification in complex matrices, which is a common requirement in medicinal chemistry, materials science, and environmental analysis. This note outlines the principal fragmentation pathways, presents a table of expected mass-to-charge ratios (m/z) and their corresponding ionic fragments, and provides a standardized protocol for acquiring a mass spectrum of this compound.

Introduction

This compound is a derivative of fluorenone, a polycyclic aromatic hydrocarbon (PAH) with a ketone functional group. The rigid, planar structure of the fluorenone core makes it an important building block in the synthesis of various organic materials with applications in optoelectronics and as a scaffold in the development of novel therapeutic agents. Mass spectrometry is a primary analytical technique for the characterization of such compounds. Electron ionization mass spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a molecular fingerprint, enabling structural elucidation and confirmation. The interpretation of this pattern is based on the stability of the resulting carbocations and radical species, governed by fundamental principles of organic chemistry.

Predicted Mass Spectrum Analysis

The mass spectrum of this compound is predicted to be dominated by a prominent molecular ion peak and a series of fragment ions resulting from characteristic cleavages of the fluorenone core. The molecular weight of this compound is 194.23 g/mol .

Table 1: Predicted Mass Spectral Data for this compound

m/zProposed Fragment IonStructureRelative Intensity
194[M]⁺˙ (Molecular Ion)This compound radical cationHigh
179[M - CH₃]⁺9-oxo-9H-fluoren-2-yl cationModerate
166[M - CO]⁺˙2-methyl-9H-fluorene radical cationModerate
165[M - CHO]⁺2-methyl-9H-fluoren-9-yl cationHigh
151[M - CO - CH₃]⁺9H-fluoren-2-yl cationLow
139[C₁₁H₇]⁺Benzindenyl cationLow

Interpretation of Fragmentation Patterns

The fragmentation of the this compound molecular ion ([C₁₄H₁₀O]⁺˙) is expected to proceed through several key pathways, as is typical for aromatic ketones.

  • Loss of a Methyl Radical: The initial fragmentation can involve the loss of the methyl group as a radical, leading to the formation of a cation at m/z 179. This is a common fragmentation for methylated aromatic compounds.

  • Decarbonylation: A characteristic fragmentation of ketones is the loss of a neutral carbon monoxide (CO) molecule. This would result in a radical cation at m/z 166.

  • Loss of a Formyl Radical: A highly favorable fragmentation pathway for aromatic ketones involves the loss of a formyl radical (CHO), leading to a stable, resonance-stabilized cation. For this compound, this would result in a prominent peak at m/z 165. This is often the base peak in the spectra of similar fluorenone derivatives.

  • Sequential Fragmentations: Further fragmentation of the primary fragment ions can also occur. For instance, the ion at m/z 166 ([M - CO]⁺˙) can subsequently lose a methyl radical to form an ion at m/z 151. Similarly, the ion at m/z 165 can undergo rearrangements and further fragmentation to produce smaller aromatic cations, such as the benzindenyl cation at m/z 139.

Experimental Protocol: Acquisition of an Electron Ionization Mass Spectrum

This protocol outlines the general procedure for acquiring a high-quality EI mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS) system.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Data acquisition and processing software.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 100 µg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Parameters:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final hold: Hold at 280 °C for 10 minutes.

    • Transfer Line Temperature: 280 °C

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Speed: 2 scans/second

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectra of the eluting peaks.

    • Identify the peak corresponding to this compound based on its retention time.

    • Extract and analyze the mass spectrum of the identified peak.

    • Compare the obtained spectrum with the predicted fragmentation pattern for confirmation.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M [C₁₄H₁₀O]⁺˙ m/z = 194 (Molecular Ion) F1 [C₁₃H₇O]⁺ m/z = 179 M->F1 - CH₃˙ F2 [C₁₃H₁₀]⁺˙ m/z = 166 M->F2 - CO F3 [C₁₃H₉]⁺ m/z = 165 M->F3 - CHO˙ F4 [C₁₂H₇]⁺ m/z = 151 F2->F4 - CH₃˙ F5 [C₁₁H₇]⁺ m/z = 139 F3->F5 - C₂H₂

Caption: Proposed fragmentation of this compound.

Conclusion

The interpretation of the mass spectrum of this compound is based on well-established principles of mass spectrometry of aromatic ketones. The key fragmentation pathways involve the loss of the methyl group, decarbonylation, and the loss of a formyl radical, leading to a series of characteristic fragment ions. The provided experimental protocol offers a standardized method for obtaining a reproducible mass spectrum of this compound, which is essential for its reliable identification and characterization in various scientific and industrial applications. This application note serves as a valuable resource for researchers working with fluorenone derivatives, aiding in the structural elucidation and purity assessment of these important molecules.

Application Notes and Protocols for the Use of 2-methyl-9H-fluoren-9-one in OLED Material Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science and optoelectronics development.

Introduction: Fluorene derivatives are a cornerstone in the development of materials for Organic Light-Emitting Diodes (OLEDs) due to their rigid, planar structure, high thermal stability, and excellent charge transport properties.[1][2][3][4] The 9-fluorenone core, a derivative of fluorene, serves as a versatile building block. Its electron-accepting nature makes it a valuable component for creating a variety of OLED materials, including high-efficiency host materials and charge-transporting layers.[5] The introduction of a methyl group at the C2 position, creating 2-methyl-9H-fluoren-9-one, allows for fine-tuning of the molecule's electronic properties, solubility, and morphological stability in thin films. These characteristics are critical for developing next-generation displays with improved efficiency, color purity, and operational lifetime.[2] This document provides detailed protocols for the synthesis of materials derived from this compound, their characterization, and their application in the fabrication of high-performance OLED devices.

Application Note 1: Synthesis of OLED Materials from this compound

The versatility of the this compound scaffold allows for the synthesis of a wide range of advanced OLED materials through various chemical modifications.

Protocol 1: Synthesis of this compound via Aerobic Oxidation

This protocol describes a highly efficient method for synthesizing 9-fluorenones from their corresponding 9H-fluorene precursors using air as the oxidant.[6]

Materials:

  • 2-methyl-9H-fluorene

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Compressed air or oxygen source

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2-methyl-9H-fluorene in THF.

  • Add a catalytic amount of powdered KOH to the solution.

  • Heat the mixture to a moderate temperature (e.g., 50-65°C) while stirring vigorously.[7]

  • Bubble air or oxygen through the solution via the gas inlet.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., 1M HCl) and perform a liquid-liquid extraction using an organic solvent like dichloromethane.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain pure this compound.

cluster_synthesis Protocol 1: Synthesis Workflow start Start: 2-methyl-9H-fluorene dissolve Dissolve in THF Add KOH catalyst start->dissolve Step 1 react Heat (50-65°C) Bubble Air/O2 dissolve->react Step 2 monitor Monitor via TLC react->monitor Step 3 workup Cool & Neutralize Liquid-Liquid Extraction monitor->workup Step 4 purify Rotary Evaporation Recrystallization workup->purify Step 5 end Product: this compound purify->end Step 6

Synthesis of this compound.
Protocol 2: Synthesis of a Symmetrical Fluorenone Derivative via Sonogashira Coupling

This protocol outlines a general procedure for creating complex, conjugated molecules by coupling aryl halides with terminal alkynes, a common strategy for building OLED emitters.[3][8] This example assumes a precursor like 2,7-dibromo-9,9-dialkyl-fluorene is first oxidized and then methylated, or a similar multi-step synthesis to arrive at a reactive fluorenone intermediate.

Materials:

  • 2-bromo-7-iodo-9,9-dimethyl-9H-fluoren-9-one (hypothetical intermediate)

  • 4-ethynyl-N,N-diphenylaniline

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Toluene and Triethylamine (Et₃N) solvent mixture

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the fluorenone intermediate, 4-ethynyl-N,N-diphenylaniline (2.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

  • Add a degassed solvent mixture of Toluene and Et₃N (e.g., 2:1 ratio).

  • Heat the reaction mixture to 80-90°C and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter it through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

  • Further purify the material for OLED applications using temperature-gradient sublimation to achieve high purity (≥99.5%).[9]

Application Note 2: Physicochemical Characterization

Thorough characterization is essential to determine the suitability of a new material for OLED applications.

Key Characterization Techniques:
  • Photophysical Properties: UV-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy are conducted in a dilute solution (e.g., 10⁻⁵ M in THF) and as a thin film to determine the absorption and emission spectra.[3][8]

  • Electrochemical Properties: Cyclic Voltammetry (CV) is used to measure the oxidation and reduction potentials. These values are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for designing the device architecture.[5]

  • Thermal Stability: Thermogravimetric Analysis (TGA) is performed to determine the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs. A high Td is critical for materials used in vacuum thermal evaporation processes.[10]

Table 1: Representative Physicochemical Data
PropertySymbolValueUnitMethod
Absorption Max (Solution)λ_abs385nmUV-Vis
Emission Max (Solution)λ_em450nmPL
Photoluminescence Quantum YieldΦ_PL85%Integrating Sphere
HOMO Energy LevelE_HOMO-5.8eVCV
LUMO Energy LevelE_LUMO-2.7eVCV
Energy GapE_g3.1eVCalculated
Decomposition TemperatureT_d415°CTGA (5% loss)

Application Note 3: OLED Device Fabrication and Performance

This section describes the fabrication of a multilayer OLED using the synthesized material and summarizes key performance metrics.

Protocol 3: Fabrication of a Multilayer OLED by Vacuum Thermal Evaporation

This protocol details the fabrication of a standard small-molecule OLED.[11] The synthesized this compound derivative can be used as a blue emitter doped into a host material within the emissive layer (EML).

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material: e.g., HAT-CN

  • Hole Transport Layer (HTL) material: e.g., NPB

  • Host material for EML: e.g., mCP

  • Emitting dopant: Synthesized 2-methyl-fluorenone derivative

  • Electron Transport Layer (ETL) material: e.g., TPBi

  • Electron Injection Layer (EIL) material: Lithium Fluoride (LiF)

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

  • Deposit the organic and metal layers sequentially onto the ITO substrate without breaking the vacuum.

    • HIL: Deposit 10 nm of HAT-CN.

    • HTL: Deposit 40 nm of NPB.

    • EML: Co-evaporate the host (mCP) and the synthesized emitter (e.g., 10% doping concentration) to a thickness of 20 nm.

    • ETL: Deposit 30 nm of TPBi.

    • EIL: Deposit 1 nm of LiF at a low deposition rate.

    • Cathode: Deposit 100 nm of Al through a shadow mask to define the active area of the pixels.

  • Encapsulation: After deposition, encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

cluster_fab Protocol 3: OLED Fabrication Workflow sub ITO Substrate Cleaning (Ultrasonication, UV-Ozone) load Load into Vacuum Chamber sub->load hil Deposit HIL (e.g., HAT-CN) load->hil htl Deposit HTL (e.g., NPB) hil->htl eml Co-deposit EML (Host + Emitter) htl->eml etl Deposit ETL (e.g., TPBi) eml->etl eil Deposit EIL (e.g., LiF) etl->eil cathode Deposit Cathode (e.g., Al) eil->cathode encap Encapsulate in Glovebox cathode->encap

Vacuum Thermal Evaporation Process.

cluster_device OLED Device Architecture & Energy Levels cluster_energy Energy Level Diagram Cathode Cathode (Al) EIL EIL (LiF) EIL->Cathode ETL ETL (TPBi) ETL->EIL EML EML (Host:Emitter) EML->ETL HTL HTL (NPB) HTL->EML HIL HIL (HAT-CN) HIL->HTL Anode Anode (ITO) Anode->HIL Glass Glass Substrate Glass->Anode LUMO_ETL->LUMO_EML LUMO_EML->HOMO_EML Recombination (Light Emission) HOMO_HTL->HOMO_EML Anode_WF->HOMO_HIL HOMO_HIL->HOMO_HTL Cathode_WF->LUMO_ETL Electron Injection

OLED Structure and Energy Diagram.
Data Presentation: Device Performance

The performance of the fabricated OLEDs is characterized using a source measure unit with an integrated sphere and a spectrometer.

Table 2: Performance Summary of a Blue OLED Device
ParameterSymbolValueUnit
Turn-on Voltage (@ 1 cd/m²)V_on3.2V
Maximum LuminanceL_max8,500cd/m²
Max. Luminous Efficiencyη_L15.5cd/A
Max. Power Efficiencyη_P12.1lm/W
Max. External Quantum EfficiencyEQE_max8.1%
CIE 1931 Color Coordinates(x, y)(0.15, 0.18)-
Emission Peakλ_EL452nm

References

Application Notes and Protocols for Biological Activity Screening of 2-Methyl-9H-fluoren-9-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biological activity screening of 2-methyl-9H-fluoren-9-one derivatives. The fluorenone scaffold is a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] These notes are intended to guide researchers in the systematic evaluation of this class of compounds.

Overview of Biological Activities

Derivatives of 9H-fluoren-9-one have demonstrated significant potential in several therapeutic areas. The introduction of a methyl group at the 2-position can influence the lipophilicity and electronic properties of the molecule, potentially modulating its biological activity. Screening of these derivatives typically involves a battery of in vitro assays to assess their efficacy and cytotoxicity.

Key biological activities of fluorenone derivatives include:

  • Anticancer Activity: Many fluorenone derivatives exhibit cytotoxic effects against a variety of cancer cell lines.[2] The proposed mechanism for some derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[2]

  • Antimicrobial Activity: Fluorenone derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Some derivatives also exhibit antibiofilm activity, which is crucial for combating persistent infections.[3] The presence of a methyl group has been shown to enhance anti-Candida albicans activity in some O-aryl-carbamoyl-oxymino-fluorene derivatives.[3]

  • Antiviral Activity: Certain fluorenone derivatives, such as tilorone, are known for their broad-spectrum antiviral properties.[1]

Data Presentation: In Vitro Biological Activity

The following tables summarize the reported biological activities of various fluorenone derivatives, providing a reference for the potential efficacy of this compound analogues.

Table 1: Anticancer Activity of Fluorenone Derivatives

Compound ClassCell LineIC50 (µM)Reference
O-Aryl-carbamoyl-oxymino-fluoreneHeLa (Cervical Cancer)6.33 ± 3.02[3]
O-Aryl-carbamoyl-oxymino-fluoreneHT29 (Colon Adenocarcinoma)> 100[3]
O-Aryl-carbamoyl-oxymino-fluoreneMG63 (Osteosarcoma)31.5 ± 1.5[3]
2,7-dichloro-9H-fluorene-based azetidinonesA549 (Lung Carcinoma)< 2.30[4]
2,7-dichloro-9H-fluorene-based azetidinonesMDA-MB-231 (Breast Cancer)< 40[4]

Table 2: Antimicrobial Activity of Fluorenone Derivatives

Compound ClassMicroorganismMIC (mg/mL)MBIC (mg/mL)Reference
O-Aryl-carbamoyl-oxymino-fluoreneStaphylococcus aureus0.156 - 1.250.019 - 0.078[3][5]
O-Aryl-carbamoyl-oxymino-fluoreneEscherichia coli0.312 - 2.5-[3]
O-Aryl-carbamoyl-oxymino-fluoreneCandida albicans0.156 - 0.312-[3]
Fluorenyl-hydrazonothiazole derivativesGram-positive bacteria> 256 µg/mL-[6]

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below.

Anticancer Activity: MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prep_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds prep_compounds->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

MTT Cytotoxicity Assay Workflow
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of the test compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Microbial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Sterility control (broth only)

  • Growth control (broth with inoculum)

Protocol:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the broth medium in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_setup Setup cluster_procedure Procedure cluster_readout Readout serial_dilution Prepare Serial Dilutions of Compounds prep_inoculum Prepare Standardized Inoculum inoculate_wells Inoculate Wells prep_inoculum->inoculate_wells incubate_plate Incubate Plate inoculate_wells->incubate_plate visual_inspection Visually Inspect for Growth incubate_plate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Broth Microdilution Assay Workflow

Proposed Signaling Pathway for Anticancer Activity

While the exact mechanisms of action for this compound derivatives are still under investigation, a proposed pathway for the anticancer activity of some fluorenone derivatives involves the induction of oxidative stress, leading to apoptosis.[2]

ROS_Apoptosis_Pathway compound This compound Derivative ros Increased Reactive Oxygen Species (ROS) compound->ros mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed ROS-Mediated Apoptotic Pathway

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. The biological activity data presented is for a range of fluorenone derivatives and may not be directly representative of all this compound derivatives. Further investigation is required to fully elucidate the therapeutic potential of this specific class of compounds.

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 2-methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methyl-9H-fluoren-9-one. The primary and most efficient route discussed is the aerobic oxidation of 2-methyl-9H-fluorene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound? The most prevalent, green, and highly efficient method is the aerobic oxidation of the corresponding fluorene precursor, 2-methyl-9H-fluorene.[1][2] This reaction is typically performed under ambient conditions using air as the oxidant in the presence of a base, such as potassium hydroxide (KOH), in a solvent like tetrahydrofuran (THF).[2] This method is known for its high yields, mild reaction conditions, and simple workup procedures.[1][3]

Q2: Why is my reaction yield lower than expected? Low yields are typically due to incomplete conversion of the starting material. This can be caused by several factors, including an insufficient amount of base, poor exposure to air (oxygen), or suboptimal reaction time. For a systematic approach to diagnosing this issue, please refer to the Troubleshooting Guide below.

Q3: How can I effectively purify the final product, this compound? The most common impurity is the unreacted starting material, 2-methyl-9H-fluorene. Standard purification techniques such as recrystallization and column chromatography are effective.[4] For recrystallization, solvents like methanol or ethanol can be used.[4] For column chromatography, a silica gel stationary phase with a mobile phase such as a hexane/ethyl acetate mixture is a suitable choice.[5]

Q4: What are the typical reaction conditions for the aerobic oxidation method? The reaction is generally conducted at room temperature and atmospheric pressure.[6] The molar ratio of the fluorene substrate to the base (KOH) is critical and typically ranges from 1:0.5 to 1:2.5.[6] For a detailed summary of optimized conditions, please see the data tables provided.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via aerobic oxidation.

Problem: Low or No Conversion of 2-methyl-9H-fluorene

  • Question: My post-reaction analysis (TLC, GC, or NMR) shows a significant amount of unreacted 2-methyl-9H-fluorene. What are the likely causes and how can I resolve this?

  • Answer: This is the most common issue and can be resolved by systematically checking the following parameters:

    • Inadequate Base: The reaction is base-catalyzed. Ensure that a sufficient molar excess of potassium hydroxide (KOH) is used, as specified in the protocol. The base should be freshly ground or from a newly opened container to ensure its reactivity.

    • Insufficient Air (Oxygen) Supply: The reaction relies on oxygen from the air as the oxidant. Ensure the reaction mixture is stirred vigorously to maximize surface area contact with the atmosphere. Avoid sealing the reaction vessel completely; a condenser open to the air is recommended.[3] For larger-scale reactions, bubbling a gentle stream of air or oxygen through the mixture may improve the reaction rate.

    • Sub-optimal Reaction Time: While reactions can be complete in a few hours, some substituted fluorenes may react more slowly. Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time up to 8 hours or more.[6]

    • Solvent Quality: The solvent (THF) should be of appropriate quality. While anhydrous conditions are not strictly necessary for this specific reaction, using old or contaminated solvents can introduce impurities that may hinder the reaction.

Problem: Yellow or Discolored Final Product

  • Question: My isolated this compound is yellow and appears impure, even after initial workup. What is the cause and purification strategy?

  • Answer: The yellow color is characteristic of fluorenone compounds. However, a dull or brownish yellow may indicate the presence of impurities, most likely residual starting material.

    • Identification: The primary impurity is likely unreacted 2-methyl-9H-fluorene. This can be confirmed by comparing the product's TLC or NMR spectrum with that of the starting material.

    • Purification:

      • Recrystallization: This is often the most effective method for removing small amounts of the less polar starting material.[4] See the detailed protocol below.

      • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel provides a more rigorous separation.[5]

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of Fluorenones via Aerobic Oxidation Data based on analogous fluorene oxidations.[6]

ParameterRecommended ConditionNotes
Substrate 2-methyl-9H-fluorene---
Oxidant Air (Atmospheric Oxygen)Ensure vigorous stirring for good air-liquid contact.
Base Potassium Hydroxide (KOH)---
Solvent Tetrahydrofuran (THF)---
Substrate:Base Molar Ratio 1 : 0.5 - 2.5A higher ratio may be needed for less reactive substrates.
Substrate:Solvent Weight Ratio 1 : 4 - 6Ensures adequate dissolution of the starting material.
Temperature Room TemperatureNo heating or cooling is typically required.
Reaction Time 1 - 8 hoursMonitor by TLC for completion.
Typical Yield 98 - 99%Yield is dependent on complete conversion and efficient isolation.

Table 2: Solvent Selection for Purification of Fluorenone Derivatives

TechniqueCompound TypeRecommended SolventsReference
Recrystallization FluorenonesMethanol, Ethanol[4]
Column Chromatography FluorenonesHexane/Ethyl Acetate, Dichloromethane[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Aerobic Oxidation This protocol is adapted from a general method for the high-yield synthesis of fluorenones.[6]

  • Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser (open to the air), add 2-methyl-9H-fluorene.

  • Solvent Addition: Add tetrahydrofuran (THF) according to the weight ratio specified in Table 1 (e.g., for 5g of substrate, use 20-30 mL of THF). Stir until the substrate is fully dissolved.

  • Base Addition: Add powdered potassium hydroxide (KOH) to the solution. The molar ratio should be between 1:0.5 and 1:2.5 relative to the 2-methyl-9H-fluorene.

  • Reaction: Stir the mixture vigorously at room temperature. The solution will typically change color. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible. This may take between 1 and 8 hours.

  • Workup:

    • Filter the reaction mixture to remove the solid KOH.

    • Concentrate the filtrate under reduced pressure to remove the THF.

    • Add water to the crude residue and stir. The organic product should precipitate as a solid.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with water to remove any remaining inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven to obtain the crude this compound. Further purification can be performed if necessary.

Protocol 2: Purification by Recrystallization [4]

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential recrystallization solvent (e.g., methanol). If the solid dissolves at room temperature, the solvent is too polar. If it does not dissolve when heated but does when more solvent is added, it is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid completely dissolves. Add more hot solvent in small portions if needed to achieve full dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any surface impurities. Dry the crystals in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2-methyl-9H-fluorene dissolve Dissolve in THF start->dissolve add_base Add KOH dissolve->add_base react Stir under Air (1-8h at RT) add_base->react filter Filter Mixture react->filter concentrate Concentrate Filtrate filter->concentrate precipitate Precipitate with Water concentrate->precipitate isolate Isolate by Filtration precipitate->isolate purify Recrystallize isolate->purify end_node Final Product: This compound purify->end_node

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction? problem1 Check Base (KOH) start->problem1 problem2 Check Air Exposure start->problem2 problem3 Check Reaction Time start->problem3 solution1 Is base fresh & in sufficient molar excess (1:0.5-2.5)? problem1->solution1 solution2 Is stirring vigorous? Is vessel open to air? problem2->solution2 solution3 Has reaction been monitored by TLC to confirm completion? problem3->solution3 outcome Reaction Optimized solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

common side reactions in the synthesis of substituted fluorenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of substituted fluorenones. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted fluorenones?

A1: The most prevalent methods for synthesizing substituted fluorenones include:

  • Oxidation of Substituted Fluorenes: This is a direct approach where a substituted fluorene is oxidized to the corresponding fluorenone.

  • Intramolecular Cyclization of Biphenyl Derivatives: This involves the cyclization of precursors like 2-arylbenzoic acids or 2-arylbenzaldehydes. A common industrial method is the acid-catalyzed cyclization of 2-biphenylcarboxylic acid.

  • Friedel-Crafts Acylation: This method involves an intramolecular acylation of a biphenyl system.

  • Palladium-Catalyzed Carbonylative Cyclization: Modern methods often employ palladium catalysts to achieve cyclization and carbonyl insertion in a single step.

Q2: I am observing a significant amount of starting material in my reaction mixture even after prolonged reaction times. What could be the issue?

A2: Incomplete conversion is a common issue. Possible causes include:

  • Insufficient Reagent: The oxidizing agent, acid catalyst, or palladium catalyst may be insufficient or may have degraded.

  • Low Reaction Temperature: The activation energy for the reaction may not be reached.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.

  • Deactivated Substrate: Electron-withdrawing groups on the aromatic rings can deactivate the substrate, making the reaction more difficult.

Q3: My final product is a different color than expected, or I see multiple spots on my TLC plate. What are the likely impurities?

A3: The presence of colored impurities or multiple TLC spots suggests the formation of side products. Common impurities include over-oxidized products, incompletely cyclized precursors, isomers of the desired product, or reduced products like fluorenols. The specific impurity will depend on the synthetic route used.

Troubleshooting Guides

Oxidation of Substituted Fluorenes

Issue: Formation of Over-oxidation or Degradation Products

  • Question: During the oxidation of my substituted fluorene, I am observing byproducts that seem to be a result of over-oxidation or degradation of my starting material or product. How can I prevent this?

  • Answer: Over-oxidation can occur with strong oxidizing agents or harsh reaction conditions.

    • Troubleshooting Steps:

      • Choice of Oxidant: Switch to a milder oxidizing agent. For example, if you are using potassium permanganate, consider switching to a chromium-based reagent or a catalytic aerobic oxidation.

      • Control of Reaction Temperature: Maintain a lower reaction temperature to reduce the rate of side reactions.

      • Reaction Time: Monitor the reaction closely using TLC or GC/MS and quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.

Oxidizing AgentTypical Reaction ConditionsPotential Side Products
Potassium PermanganateHigh temperature, strong basic/acidic conditionsCleavage of the aromatic ring, formation of carboxylic acids
Sodium DichromateAcetic acid, elevated temperaturesOver-oxidation, potential for chromium contamination
Aerobic Oxidation (with catalyst)Milder conditions, often requires a specific catalystIncomplete oxidation, catalyst-related side reactions
Intramolecular Cyclization of 2-Arylbenzoic Acids

Issue: Incomplete Cyclization and Formation of Side Products

  • Question: I am attempting to synthesize a substituted fluorenone by cyclizing a 2-arylbenzoic acid, but I am getting a low yield and see evidence of starting material and other byproducts. What can I do?

  • Answer: Incomplete cyclization is a common problem in this synthesis, often accompanied by side reactions.

    • Troubleshooting Steps:

      • Acid Catalyst: Ensure you are using a sufficiently strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid) and that it is fresh. The amount of catalyst can also be optimized.

      • Dehydrating Conditions: The reaction involves the elimination of water. Ensure anhydrous conditions to drive the equilibrium towards the product.

      • Temperature and Time: These reactions often require high temperatures. If the reaction is not proceeding, a gradual increase in temperature or prolonged reaction time might be necessary. However, be cautious of potential charring at very high temperatures.

      • Substituent Effects: Electron-withdrawing groups on either aromatic ring can hinder the electrophilic aromatic substitution reaction required for cyclization. For such substrates, stronger acids or higher temperatures may be needed.

Potential Side Reactions and Their Mitigation:

Side ReactionCauseMitigation Strategy
Sulfonation of Aromatic Rings Using fuming sulfuric acid or high concentrations of sulfuric acid.Use polyphosphoric acid or a lower concentration of sulfuric acid.
Decarboxylation High temperatures.Optimize the reaction temperature and time to favor cyclization over decarboxylation.
Formation of Polymeric Byproducts Highly reactive starting materials or harsh acidic conditions.Use a milder acid catalyst or lower the reaction temperature.
Friedel-Crafts Acylation Route

Issue: Formation of Isomers and Polysubstituted Products

  • Question: My Friedel-Crafts synthesis of a substituted fluorenone is yielding a mixture of isomers and di-substituted products. How can I improve the selectivity?

  • Answer: The regioselectivity of Friedel-Crafts reactions can be challenging to control.

    • Troubleshooting Steps:

      • Choice of Lewis Acid: The strength and steric bulk of the Lewis acid can influence isomer distribution. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄).

      • Solvent: The polarity of the solvent can affect the reactivity of the electrophile and the stability of the intermediates, thereby influencing the product ratio.

      • Temperature: Lowering the reaction temperature often increases the selectivity for the thermodynamically favored product.

      • Stoichiometry: Use a 1:1 stoichiometry of the acylating agent to the substrate to minimize polysubstitution. Adding the acylating agent slowly can also help.

ParameterEffect on SelectivityRecommendation
Lewis Acid Stronger acids can lead to less selectivity.Start with a milder Lewis acid and increase strength if reactivity is low.
Solvent Can influence the formation of specific isomers.Screen different solvents (e.g., CS₂, nitrobenzene, dichloromethane).
Temperature Lower temperatures generally favor higher selectivity.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocols

Protocol 1: Oxidation of 2,7-Dibromofluorene to 2,7-Dibromofluorenone

This protocol provides a method for the oxidation of a substituted fluorene, a common route where over-oxidation can be a side reaction.

  • Materials:

    • 2,7-Dibromofluorene

    • Sodium Dichromate (Na₂Cr₂O₇)

    • Glacial Acetic Acid

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 2,7-dibromofluorene in glacial acetic acid by gently warming.

    • In a separate beaker, prepare a solution of sodium dichromate in a minimal amount of water and add it to the flask.

    • Heat the reaction mixture at reflux and monitor the progress by TLC.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

    • Filter the yellow precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2,7-dibromofluorenone.

Protocol 2: Intramolecular Cyclization of 2-(4-methylphenyl)benzoic acid

This protocol describes the acid-catalyzed cyclization to form a substituted fluorenone, where incomplete cyclization is a potential issue.

  • Materials:

    • 2-(4-methylphenyl)benzoic acid

    • Concentrated Sulfuric Acid

    • Water

    • Sodium Bicarbonate solution

  • Procedure:

    • Carefully add 2-(4-methylphenyl)benzoic acid to an excess of concentrated sulfuric acid in a flask equipped with a stirrer.

    • Heat the mixture gently (e.g., in a water bath at 80-90 °C) with stirring for the recommended time (monitor by TLC).

    • After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • The crude fluorenone will precipitate. Filter the solid and wash with water until the washings are neutral.

    • Wash the precipitate with a dilute sodium bicarbonate solution to remove any unreacted starting material, followed by another wash with water.

    • Dry the crude product and recrystallize from a suitable solvent.

Visualizations

Diagram 1: General Synthesis of Substituted Fluorenones and Common Side Reactions

Synthesis_Side_Reactions A Substituted Fluorene B Substituted Fluorenone (Desired Product) A->B Oxidation C Over-oxidation Products (e.g., ring-opened) A->C Harsh Oxidation D 2-Arylbenzoic Acid D->B Intramolecular Cyclization E Incomplete Cyclization (Unreacted Starting Material) D->E Insufficient Acid/Heat F Biphenyl Precursor F->B Friedel-Crafts Acylation G Isomeric Fluorenones F->G Poor Regio- selectivity H Polysubstituted Fluorenones F->H Excess Acylating Agent

Caption: Key synthetic routes to fluorenones and their associated side reactions.

Diagram 2: Troubleshooting Workflow for Low Fluorenone Yield

Troubleshooting_Workflow start Low Yield of Substituted Fluorenone check_sm Check for Unreacted Starting Material (TLC/NMR) start->check_sm incomplete_rxn Issue: Incomplete Reaction check_sm->incomplete_rxn Yes side_products Analyze for Side Products (TLC, GC/MS, NMR) check_sm->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Use Stronger/More Catalyst - Improve Solubility incomplete_rxn->optimize_conditions purification_issue Issue: Product Loss During Workup/Purification side_products->purification_issue No obvious side products identify_side_product Identify Side Product Structure side_products->identify_side_product Side products detected optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions purification_issue->optimize_purification modify_synthesis Modify Synthetic Route or Conditions to Minimize Side Product Formation identify_side_product->modify_synthesis

Caption: A logical workflow for troubleshooting low yields in fluorenone synthesis.

troubleshooting guide for the purification of 2-methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the purification of 2-methyl-9H-fluoren-9-one, a key intermediate in organic synthesis and materials science.[1] The primary purification techniques discussed are recrystallization and column chromatography, tailored for researchers in academic and industrial settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The most common impurity is typically the unreacted starting material, 2-methyl-9H-fluorene, from which the target compound is often synthesized via oxidation.[2] This impurity is less polar than the desired ketone product. Other potential impurities can include byproducts from the specific synthetic route or residual reagents.

Q2: How do I choose between recrystallization and column chromatography for purification?

The choice depends on the purity of the crude product and the nature of the impurities.

  • Recrystallization is ideal for crude material with relatively high purity (e.g., >90%) and when impurities have different solubility profiles from the product. It is a faster and often more scalable method.

  • Column Chromatography is the preferred method for complex mixtures with multiple impurities or when the impurities have similar solubility to the product.[3] It offers much higher resolving power to separate compounds based on polarity differences.[4]

Q3: What is the expected appearance of pure this compound?

While specific data for the methylated derivative is limited, the parent compound, 9-fluorenone, is a yellow crystalline solid. Therefore, pure this compound is expected to be a yellow-to-white crystalline solid. The methyl substitution may enhance its solubility in common organic solvents.[1]

Q4: How can I efficiently monitor the purification process?

Thin-Layer Chromatography (TLC) is the most effective technique for monitoring purification.[5] It allows for rapid assessment of fraction purity during column chromatography and helps in developing an optimal solvent system for separation.[6] Under UV light, the more polar this compound will exhibit a lower Retention Factor (Rf) value compared to the less polar impurity, 2-methyl-9H-fluorene.

Troubleshooting Guide

Recrystallization Issues

Problem: My compound "oiled out" instead of forming crystals.

  • Possible Cause 1: Supersaturation. The solution may be too concentrated, or the cooling rate is too fast, preventing proper crystal lattice formation.[7]

  • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Gently scratching the inside of the flask with a glass rod at the solvent line can help initiate crystallization.

  • Possible Cause 2: Impurities. The presence of significant impurities can inhibit crystallization.

  • Solution: Attempt to pre-purify the material by passing it through a small plug of silica gel or resort to column chromatography for a more thorough separation.[7]

Problem: The final product is still colored (e.g., yellow) after recrystallization.

  • Possible Cause: Co-crystallization of colored impurities. Some impurities may have been trapped in the crystal lattice.

  • Solution 1: Perform a second recrystallization.

  • Solution 2: If the impurities are non-polar and colored, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[8]

  • Solution 3: If the color persists, the impurity is likely very similar to the product, and column chromatography will be necessary.

Problem: The recovery yield is very low.

  • Possible Cause 1: Excessive solvent. Using too much solvent during the dissolution step will keep a significant portion of the product dissolved even after cooling.[9]

  • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 2: High product solubility in cold solvent. The chosen solvent may not be optimal, as the product remains significantly soluble even at low temperatures.

  • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[8] If the yield is still low, experiment with different solvent systems, including mixed solvents (e.g., ethanol/water, ethyl acetate/hexanes).

Column Chromatography Issues

Problem: I am not getting good separation of my product from an impurity.

  • Possible Cause: Incorrect eluent polarity. The solvent system (mobile phase) does not have the right polarity to effectively differentiate between the compounds on the stationary phase.[7]

  • Solution: First, optimize the eluent system using TLC.[5] Test various solvent mixtures (e.g., different ratios of ethyl acetate in hexanes). An ideal system will show good separation between the spots for your product and the impurity, with the product's Rf value being around 0.25-0.35. The less polar impurity (2-methyl-9H-fluorene) will elute first.

Problem: My product is not eluting from the column.

  • Possible Cause: Eluent polarity is too low. The solvent is not polar enough to displace the product from the silica gel.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20%, 30%, or even higher until the product begins to elute.[8]

Quantitative Data Summary

The following table provides recommended starting conditions for the chromatographic separation of this compound from its common, less polar precursor, 2-methyl-9H-fluorene.

TechniqueStationary PhaseRecommended Mobile Phase (Eluent)Expected Outcome
TLC Silica Gel10-20% Ethyl Acetate in HexanesRf of product will be lower than the Rf of 2-methyl-9H-fluorene.[5]
Column Chromatography Silica Gel (230-400 mesh)Gradient elution: Start with 100% Hexanes, then gradually increase to 5-15% Ethyl Acetate in Hexanes.2-methyl-9H-fluorene (less polar) will elute first in the non-polar solvent. This compound (more polar) will elute later as the solvent polarity is increased.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.[8]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-5 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine the optimal eluent system using TLC as described above.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes). Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself) and carefully add it to the top of the column.[3]

  • Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexanes), collecting fractions. The less polar impurity, 2-methyl-9H-fluorene, should elute first. Monitor the fractions by TLC.

  • Gradient Elution: Once the first compound has been completely eluted, gradually increase the polarity of the mobile phase (e.g., switch to 10% ethyl acetate in hexanes) to elute the more polar product, this compound.[8]

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualization

Purification_Troubleshooting start Crude this compound assess Assess Purity (TLC) start->assess purity_choice Purity? assess->purity_choice re_xtal Attempt Recrystallization purity_choice->re_xtal High Purity (>90%) col_chrom Perform Column Chromatography purity_choice->col_chrom Low Purity or Complex Mixture xtal_outcome Good Crystals? re_xtal->xtal_outcome cc_outcome Good Separation? col_chrom->cc_outcome oiled_out Problem: Oiled Out / No Crystals xtal_outcome->oiled_out No, Oiled Out low_yield Problem: Low Yield xtal_outcome->low_yield Yes, but low yield end_product Pure Product xtal_outcome->end_product Yes solve_oil Solution: Re-dissolve, add minimal solvent, cool slowly oiled_out->solve_oil solve_yield Solution: Use minimum hot solvent, cool in ice bath low_yield->solve_yield solve_oil->re_xtal solve_yield->re_xtal bad_sep Problem: Poor Separation cc_outcome->bad_sep No cc_outcome->end_product Yes solve_sep Solution: Optimize eluent polarity with TLC first bad_sep->solve_sep solve_sep->col_chrom

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Purification of Crude 2-Methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the purification of crude 2-methyl-9H-fluoren-9-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-methyl-9H-fluorene, and over-oxidized byproducts. If the synthesis involves the oxidation of 2-methyl-9H-fluorene, residual starting material is a likely impurity. The crude product may also contain isomers or related compounds formed during the reaction. The presence of these impurities can affect the color and melting point of the final product. For instance, a yellowish tint in the purified product might indicate the presence of residual starting material or other conjugated impurities.

Q2: How can I quickly assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a fast and effective qualitative method to assess purity. By spotting the crude mixture, the purified product, and a pure standard (if available) on the same TLC plate, you can visualize the number of components and the effectiveness of the purification.[1] A single spot for the purified product suggests a high degree of purity. Additionally, melting point analysis is a valuable indicator; a sharp melting point close to the literature value is characteristic of a pure compound, while a broad melting range at a lower temperature suggests the presence of impurities.[1] For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[1]

Q3: Which purification method is most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities from a solid sample, provided a suitable solvent is found. It is a cost-effective and scalable method.

  • Column Chromatography is a highly versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities with polarities similar to the desired product or when multiple impurities are present.[2][3][4]

  • Sublimation can be an excellent method for purifying solid compounds that have a sufficiently high vapor pressure and are thermally stable. It is a solvent-free method that can yield very pure crystals.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Low recovery of purified product. The solvent is too effective, even at low temperatures, leading to product loss in the filtrate.[1]- Solvent Selection: Test different solvents or solvent mixtures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][5] For fluorenone derivatives, solvents like hexane, ethanol, or mixtures such as hexane/ethyl acetate have been used.[1][6] - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[1][5] - Thorough Cooling: Ensure the solution is cooled in an ice bath to maximize crystal formation before filtration.[1]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. - Solvent System: Consider using a different solvent with a lower boiling point or a co-solvent system.[5][7]
Purified product is still colored (e.g., yellow). Impurities are trapped within the crystal lattice due to rapid cooling.[1] The chosen solvent does not effectively leave the colored impurity in the solution.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[5] - Decolorization: If the colored impurity is non-polar, you can try adding a small amount of activated charcoal to the hot solution and then performing a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[6]
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor separation of product and impurities. The polarity of the eluent (mobile phase) is incorrect.[1] The column is poorly packed, leading to channeling.[1]- Optimize Eluent System: Use TLC to determine the optimal solvent system that provides good separation between your product and the impurities. A common starting point for fluorenone derivatives is a hexane/ethyl acetate or hexane/acetone mixture.[2][3] - Proper Column Packing: Ensure the silica gel or alumina is packed uniformly in the column without any air bubbles or cracks.
The product is not eluting from the column. The eluent is not polar enough to move the product down the column.[1]- Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase to increase the elution speed.[1] For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture.
The product elutes too quickly with impurities. The eluent is too polar.- Decrease Eluent Polarity: Start with a less polar solvent system. For instance, begin with pure hexane and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or acetone.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).[6]

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[6]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[1][5]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Column Preparation: Pack a chromatography column with silica gel or alumina as the stationary phase, using a slurry method with a non-polar solvent like hexane.[2][4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a low-polarity solvent and carefully load it onto the top of the column.[3]

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., hexane or a hexane-rich mixture). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or acetone) to elute the compounds from the column.[3][4]

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Representative Data for Purification of Fluorenone Derivatives

Purification MethodStarting Purity (approx.)Final Purity (approx.)YieldConditions
Recrystallization90%>98%85%Solvent: Ethanol
Column Chromatography85%>99%75%Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient
Sublimation95%>99.5%60%Temperature: 120-140 °C; Pressure: <1 mmHg

Note: This table presents typical data for fluorenone derivatives and should be used as a general guide. Actual results for this compound may vary depending on the specific impurities and experimental conditions.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization Choose Method chromatography Column Chromatography crude->chromatography Choose Method sublimation Sublimation crude->sublimation Choose Method tlc TLC recrystallization->tlc chromatography->tlc sublimation->tlc mp Melting Point tlc->mp hplc_gc HPLC/GC mp->hplc_gc pure Pure this compound hplc_gc->pure Confirm Purity

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Recrystallization Attempt outcome Successful Crystallization? start->outcome low_yield Low Yield outcome->low_yield No oiling_out Oiling Out outcome->oiling_out No impure_product Impure Product outcome->impure_product No success Pure Crystals outcome->success Yes low_yield_solutions Change Solvent Minimize Solvent Cool Thoroughly low_yield->low_yield_solutions oiling_out_solutions Induce Crystallization Change Solvent oiling_out->oiling_out_solutions impure_product_solutions Slow Cooling Use Charcoal impure_product->impure_product_solutions low_yield_solutions->start Retry oiling_out_solutions->start Retry impure_product_solutions->start Retry

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: Scale-Up Synthesis of 2-Methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-methyl-9H-fluoren-9-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the industrial-scale synthesis of this compound?

A1: The most prevalent industrial method for synthesizing this compound is the liquid-phase air oxidation of 2-methyl-9H-fluorene. This method is often preferred due to the availability of starting materials and the use of air as an inexpensive and environmentally friendly oxidizing agent. Alternative methods, such as palladium-catalyzed carbonylation reactions, are also employed, particularly when specific substitution patterns are desired, but can be more costly on a large scale.

Q2: What is the primary challenge when scaling up the oxidation of 2-methylfluorene?

A2: The primary challenge is controlling the reaction to prevent over-oxidation. The methylene bridge at the C9 position of the fluorene is highly susceptible to oxidation to the desired ketone, but further oxidation can lead to the formation of various byproducts that are difficult to separate, thus reducing the yield and purity of the final product.[1] High reaction temperatures can exacerbate this issue, leading to "deep oxidation."

Q3: How can I minimize the formation of byproducts during the oxidation reaction?

A3: Minimizing byproduct formation can be achieved by:

  • Optimizing Reaction Temperature: Maintaining a moderate reaction temperature (typically between 50-80°C) is crucial to prevent over-oxidation.

  • Controlled Air/Oxygen Flow: Carefully controlling the flow rate of air or oxygen can prevent an excess of the oxidizing agent, which can lead to side reactions.

  • Use of Phase Transfer Catalysts (PTC): PTCs, such as quaternary ammonium salts or crown ethers, can facilitate the reaction under milder conditions, improving selectivity and reducing the formation of byproducts.[1]

  • Choice of Solvent and Base: Using a suitable solvent (e.g., toluene, xylene, or dimethyl sulfoxide) and base (e.g., sodium hydroxide or potassium hydroxide) can significantly influence the reaction's efficiency and selectivity.

Q4: My final product of this compound has a persistent yellow color after initial purification. What is the likely cause and how can I remove it?

A4: A persistent yellow color often indicates the presence of unreacted 2-methylfluorene or other colored impurities. The most effective purification methods to remove these are recrystallization and column chromatography. The choice of solvent for recrystallization is critical to ensure that the impurities remain in the mother liquor while the desired product crystallizes. For column chromatography, a silica gel stationary phase with a non-polar eluent system is typically effective.

Q5: What are the key safety considerations for the scale-up synthesis of this compound?

A5: Key safety considerations include:

  • Handling of Flammable Solvents: Many solvents used in the synthesis are flammable. Appropriate grounding, ventilation, and avoidance of ignition sources are essential.

  • Use of Strong Bases: Concentrated solutions of sodium or potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Control of Exothermic Reactions: The oxidation reaction can be exothermic. Proper temperature monitoring and control are necessary to prevent thermal runaway.

  • Solvent Vapor Inhalation: Ensure adequate ventilation or use a closed-system to avoid inhalation of solvent vapors.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of the increased risk of byproduct formation. - Check Catalyst Activity: If using a phase transfer catalyst, ensure it has not degraded and is used in the correct concentration.
Product Loss During Workup - Optimize Extraction: Ensure the correct pH for aqueous washes to prevent loss of the product. Use an appropriate organic solvent for extraction. - Optimize Crystallization: Select a recrystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.
Side Reactions - Run Under Inert Atmosphere: Although an oxidation reaction, controlling the oxygen/air supply is key. In initial stages before oxidation, an inert atmosphere (N₂ or Ar) can prevent premature oxidation. - Purify Starting Materials: Ensure the 2-methylfluorene starting material is free from impurities that could interfere with the reaction.
Problem 2: Product Purity Issues (Post-Synthesis)
Possible Cause Troubleshooting Steps
Presence of Unreacted 2-Methylfluorene - Recrystallization: Use a non-polar solvent like hexane, where this compound has lower solubility than 2-methylfluorene at low temperatures. - Column Chromatography: Employ a silica gel column with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
Formation of Over-Oxidized Byproducts - Modify Reaction Conditions: Reduce the reaction temperature and/or the concentration of the oxidizing agent. - Chromatographic Purification: These byproducts are typically more polar and can be separated by column chromatography.
Residual Catalyst or Base - Aqueous Washes: Thoroughly wash the organic layer with water and brine during the workup to remove any residual base or water-soluble catalyst.

Experimental Protocols

Key Experiment: Phase Transfer Catalyzed Oxidation of 2-Methylfluorene

This protocol describes a general procedure for the air oxidation of 2-methylfluorene to this compound using a phase transfer catalyst.

Materials:

  • 2-Methyl-9H-fluorene

  • Toluene or Xylene (solvent)

  • Sodium Hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB) or a suitable crown ether (Phase Transfer Catalyst)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and an air inlet tube, charge 2-methyl-9H-fluorene, toluene (or xylene), and the phase transfer catalyst.

  • Initiation: Begin vigorous stirring and heat the mixture to 60-70°C.

  • Addition of Base: Slowly add the 50% aqueous sodium hydroxide solution to the reaction mixture.

  • Oxidation: Introduce a controlled stream of compressed air into the reaction mixture through the inlet tube. Maintain the temperature between 60-80°C.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Data Presentation

Table 1: Comparison of Reaction Conditions for Fluorenone Synthesis

Parameter Method A: Air Oxidation with PTC Method B: High-Temperature Air Oxidation Method C: Pd-Catalyzed Carbonylation
Starting Material 2-Methylfluorene2-Methylfluorene2-Iodo-4'-methyl-1,1'-biphenyl
Oxidant/Reagent Air, NaOH, TBABAir, NaOHCO, Palladium catalyst, Base
Temperature 60-80°C>100°C~110°C
Typical Yield >90%Variable, often lower due to byproductsHigh, often >95%
Purity (crude) Good to ExcellentFair to GoodExcellent
Key Challenge Catalyst cost and recoveryOver-oxidation, energy consumptionCatalyst cost, CO handling

Visualizations

Experimental Workflow for Scale-Up Synthesis

experimental_workflow start Starting Materials (2-Methylfluorene, Solvent, Base, PTC) reaction Phase Transfer Catalyzed Air Oxidation start->reaction workup Aqueous Workup (Washing and Extraction) reaction->workup isolation Solvent Removal (Rotary Evaporation) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification product Pure this compound purification->product

Caption: A flowchart illustrating the key stages in the scale-up synthesis of this compound.

Troubleshooting Logic for Low Product Purity

troubleshooting_purity start Low Product Purity check_sm Check for Unreacted Starting Material (TLC/GC) start->check_sm check_overox Check for Over-oxidation Byproducts (TLC/GC) start->check_overox recrystallize Optimize Recrystallization Solvent System check_sm->recrystallize Present chromatography Perform Column Chromatography check_sm->chromatography Present check_overox->chromatography Present modify_reaction Modify Reaction Conditions (Lower Temp, Less Oxidant) check_overox->modify_reaction Present

Caption: A decision-making diagram for troubleshooting low purity in the final product.

References

Technical Support Center: Analysis of 2-methyl-9H-fluoren-9-one Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-9H-fluoren-9-one. The focus is on the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

I. Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of the synthesis of this compound.

Issue Potential Cause Recommended Solution
Unexpected Peaks in Chromatogram Presence of byproducts from the synthesis reaction.Consult the "Potential Byproducts" tables below to tentatively identify unexpected peaks based on their mass spectra. Further confirmation may require the synthesis of analytical standards.
Contamination from solvents, reagents, or sample handling.Analyze a solvent blank to identify contaminant peaks. Ensure high-purity solvents and clean glassware are used.
Co-eluting Peaks Isomeric byproducts with similar chromatographic properties.Optimize the GC temperature program to improve separation. A slower temperature ramp or a longer isothermal hold may be necessary. Consider using a different GC column with a different stationary phase polarity.
Insufficient separation of product and starting material.Adjust the GC method as described above. Ensure the reaction has gone to completion through techniques like Thin Layer Chromatography (TLC) before GC-MS analysis.
Ambiguous Mass Spectra Poor fragmentation or low ion abundance.Optimize the MS parameters, including ionization energy and detector voltage. Ensure proper tuning of the mass spectrometer.
Presence of multiple components in a single chromatographic peak.Improve chromatographic separation as mentioned above. Deconvolution software can also be used to separate mass spectra of co-eluting compounds.
No Product Peak Detected Reaction failure or low yield.Verify the reaction conditions, including temperature, reaction time, and catalyst activity. Analyze the starting materials for purity.
Degradation of the product in the GC inlet.Use a deactivated inlet liner and optimize the inlet temperature. In some cases, derivatization of the analyte may be necessary to improve thermal stability.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproducts largely depend on the synthetic route employed. The two primary routes are the oxidation of 2-methyl-9H-fluorene and the Friedel-Crafts acylation of a substituted biphenyl.

  • From Oxidation of 2-methyl-9H-fluorene:

    • Unreacted starting material (2-methyl-9H-fluorene).

    • Over-oxidation products, potentially leading to the cleavage of the aromatic rings.

    • Byproducts from the oxidation of impurities present in the starting material.

  • From Friedel-Crafts Acylation:

    • Isomeric products (e.g., 4-methyl-9H-fluoren-9-one).

    • Polysubstituted products (e.g., dimethyl-9H-fluoren-9-one isomers).

    • Unreacted starting materials and intermediates.

Q2: How can I differentiate between isomers of methyl-9H-fluoren-9-one using GC-MS?

A2: While isomers will have the same molecular ion in their mass spectra, their fragmentation patterns may show subtle differences. However, the most reliable method for differentiation is their chromatographic retention time. Isomers often have slightly different polarities and boiling points, leading to distinct elution times on a GC column. Optimizing your GC method is crucial for achieving baseline separation.

Q3: My mass spectrum for an unknown peak matches a compound in the library with a low probability score. How can I confirm its identity?

A3: A low match score suggests that the experimental spectrum does not perfectly align with the library spectrum. This can be due to matrix effects, co-eluting species, or the compound not being present in the library. To confirm the identity, you can:

  • Synthesize an authentic standard of the suspected byproduct and compare its retention time and mass spectrum under the same GC-MS conditions.

  • Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition.

  • Employ other spectroscopic techniques like NMR for unambiguous structure elucidation of the isolated byproduct.

Q4: Is derivatization necessary for the GC-MS analysis of this compound and its byproducts?

A4: For this compound and its common ketone and hydrocarbon byproducts, derivatization is generally not required as they are sufficiently volatile and thermally stable. However, if you suspect the presence of more polar byproducts containing functional groups like hydroxyl (-OH) or carboxylic acids (-COOH), derivatization (e.g., silylation) may be necessary to improve their chromatographic behavior and prevent tailing.

III. Experimental Protocols

A. Synthesis of this compound (Illustrative)

Two common synthetic pathways are outlined below. The choice of method will influence the potential byproducts.

1. Oxidation of 2-methyl-9H-fluorene:

This protocol illustrates a general procedure. Specific oxidizing agents (e.g., CrO₃, KMnO₄, or air with a catalyst) and reaction conditions will vary.

  • Reaction Setup: Dissolve 2-methyl-9H-fluorene in a suitable solvent (e.g., acetic acid).

  • Reagent Addition: Slowly add the oxidizing agent to the solution at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate the organic phase.

  • Purification: Purify the crude product by column chromatography or recrystallization.

2. Intramolecular Friedel-Crafts Acylation:

This route typically starts from a 2-aryl- or 2-aroyl-benzoic acid derivative.

  • Reaction Setup: Suspend the starting material (e.g., 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid) in a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., concentrated H₂SO₄).

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction with water/ice, separate the organic layer, wash, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

B. GC-MS Analysis Protocol

This is a general-purpose method that should be optimized for your specific instrument and separation needs.

  • Sample Preparation:

    • Dissolve a small amount of the crude or purified reaction product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • GC-MS Parameters:

Parameter Value Notes
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column is a good starting point.
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (10:1) or SplitlessUse splitless for trace analysis.
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100 °C, hold for 2 minAdjust as needed for optimal separation.
Ramp: 15 °C/min to 300 °C
Final Hold: 5 min at 300 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Energy 70 eV
Mass Range 50 - 400 amu
Solvent Delay 3 minTo avoid damaging the filament with the solvent peak.

IV. Data Presentation: Potential Byproducts and their Mass Spectral Data

The following tables summarize potential byproducts and their key mass spectral fragments. This data can be used to tentatively identify unknown peaks in your chromatogram.

Table 1: Byproducts from the Oxidation of 2-methyl-9H-fluorene

Compound Molecular Formula Molecular Weight ( g/mol ) Key m/z Fragments
2-methyl-9H-fluorene (Starting Material)C₁₄H₁₂180.25180, 179, 178, 165
2-methyl-9H-fluoren-9-ol (Intermediate)C₁₄H₁₂O196.25196, 181, 167, 139

Table 2: Byproducts from Friedel-Crafts Acylation Routes

Compound Molecular Formula Molecular Weight ( g/mol ) Key m/z Fragments
4-methyl-9H-fluoren-9-one (Isomer)C₁₄H₁₀O194.23194, 165, 139
2,7-dimethyl-9H-fluoren-9-one (Polysubstitution)C₁₅H₁₂O208.26208, 193, 165
4-methylbiphenyl (Potential Starting Material)C₁₃H₁₂168.24168, 167, 153, 152

Note: The fragmentation patterns are based on typical electron ionization mass spectra and may vary slightly depending on the instrument and conditions.

V. Visualizations

A. Logical Workflow for Byproduct Identification

The following diagram illustrates a logical workflow for identifying byproducts in the synthesis of this compound using GC-MS.

Byproduct_Identification_Workflow A Crude Reaction Mixture B GC-MS Analysis A->B C Chromatogram with Peaks B->C D Mass Spectrum for Each Peak C->D E Identify Product Peak (this compound) D->E F Identify Unknown Peaks D->F G Compare with Expected Byproducts (Tables 1 & 2) F->G H Library Search (NIST, etc.) F->H I Tentative Identification G->I H->I J Ambiguous Identification I->J K Confirm with Authentic Standard I->K L Further Analysis (HRMS, NMR) J->L L->K Synthesis_Pathways cluster_oxidation Oxidation Pathway cluster_acylation Friedel-Crafts Acylation Pathway A 2-methyl-9H-fluorene (Starting Material) B Oxidation A->B C This compound (Product) B->C D Unreacted Starting Material B->D E Over-oxidation Products B->E F Substituted Biphenyl (e.g., 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid) G Intramolecular Acylation F->G H This compound (Product) G->H I Isomeric Products (e.g., 4-methyl-9H-fluoren-9-one) G->I J Polysubstituted Products G->J

preventing the formation of over-oxidized products in fluorenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of over-oxidized products during the synthesis of fluorenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorenone, and which are prone to over-oxidation?

A1: The most common methods for synthesizing fluorenone involve the oxidation of fluorene. These methods can be broadly categorized as:

  • Air/Oxygen Oxidation with an Alkaline Catalyst: This method uses gaseous oxygen or air as the oxidant in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a solvent such as dimethyl sulfoxide (DMSO) or toluene. While generally selective, prolonged reaction times or high temperatures can lead to "deep oxidation" or the formation of byproducts.

  • Oxidation with Stronger Oxidizing Agents: Reagents like sodium dichromate (Na₂Cr₂O₇) in acetic acid are also frequently used. These powerful oxidants can lead to over-oxidation if not carefully controlled, particularly with respect to stoichiometry and temperature.

Q2: What are the likely structures of over-oxidized products in fluorenone synthesis?

A2: While detailed characterization of all possible over-oxidized byproducts is not extensively reported in the literature for every reaction condition, based on the reactivity of the fluorenone aromatic system and evidence from microbial degradation studies, the most probable over-oxidized products are hydroxylated fluorenones . A potential example is 2,7-dihydroxy-9-fluorenone. Under harsh oxidative conditions, further degradation or ring-opening could occur, though this is less common under controlled synthetic protocols.

Q3: How can I detect the presence of over-oxidized byproducts in my reaction mixture?

A3: The formation of over-oxidized byproducts can often be detected by a change in the color of the reaction mixture or the purified product; fluorenone is a yellow solid, and highly conjugated or substituted impurities can alter this appearance. The most effective way to detect these impurities is through chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. Over-oxidized products, being more polar due to hydroxyl groups, will typically have a lower Rf value than fluorenone.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative information about the purity of the product and the presence of byproducts.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can help identify the functional groups and overall structure of any isolated byproducts. For example, the presence of a broad peak in the IR spectrum around 3200-3600 cm⁻¹ could indicate a hydroxyl group.

Troubleshooting Guide: Preventing Over-Oxidation

This guide addresses specific issues you might encounter during fluorenone synthesis and provides actionable solutions.

Problem 1: My final fluorenone product is a darker yellow or brownish color, suggesting impurities.

  • Possible Cause: Formation of over-oxidized, colored byproducts.

  • Troubleshooting Flowchart:

    G start Darker product color observed check_temp Was the reaction temperature too high? start->check_temp check_time Was the reaction time too long? check_temp->check_time No solution_temp Reduce reaction temperature. Monitor reaction progress by TLC. check_temp->solution_temp Yes check_oxidant Was an excess of strong oxidant used? check_time->check_oxidant No solution_time Optimize reaction time. Quench the reaction upon completion. check_time->solution_time Yes solution_oxidant Use stoichiometric amounts of oxidant. Consider a milder oxidant. check_oxidant->solution_oxidant Yes

    Caption: Troubleshooting workflow for discolored product.

Problem 2: TLC analysis of my reaction mixture shows a spot with a significantly lower Rf than fluorenone that intensifies over time.

  • Possible Cause: Formation of a more polar, likely hydroxylated, over-oxidation product.

  • Solutions:

    • Reaction Monitoring: Closely monitor the reaction by TLC. Once the starting material (fluorene) is consumed and the desired product (fluorenone) is maximized, work up the reaction immediately to prevent further oxidation.

    • Temperature Control: Maintain the recommended reaction temperature. For air/base oxidations, avoid excessive heating. For oxidations with strong agents like dichromate, consider using an ice bath to control any exotherm.

    • Reagent Stoichiometry: Carefully control the amount of oxidizing agent used. An excess of a strong oxidant increases the likelihood of over-oxidation.

Problem 3: The yield of my fluorenone synthesis is consistently low, and I suspect side reactions are the cause.

  • Possible Cause: A portion of the product is being converted to over-oxidized byproducts, or other side reactions are occurring.

  • Preventative Measures:

    • Inert Atmosphere: For air/oxygen sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can provide better control over the oxidation process, although air/oxygen is a reagent in some protocols.

    • Purity of Reagents: Ensure that all solvents and reagents are pure and free from contaminants that could catalyze unwanted side reactions.

    • Optimize Base Concentration: In air/base catalyzed reactions, the concentration of the base can influence the reaction rate and selectivity. Titrate the amount of base to find the optimal concentration for your specific conditions.

Experimental Protocols for High-Selectivity Fluorenone Synthesis

Below are detailed methodologies for two common fluorenone synthesis routes, with an emphasis on minimizing over-oxidation.

Protocol 1: Air Oxidation of Fluorene using a Phase-Transfer Catalyst

This method is known for its high selectivity under optimized conditions.[1]

Reaction Scheme:

Fluorene + O₂ --(Alkali, Phase-Transfer Catalyst)--> Fluorenone + H₂O

Experimental Parameters:

ParameterValue
Reactants
Fluorene1 equivalent
Alkali (e.g., NaOH)As aqueous solution
Phase-Transfer Catalyst (e.g., Crown Ether)Catalytic amount
SolventAromatic solvent (e.g., Toluene) and Water
OxidantOxygen-containing gas (e.g., Air)
Reaction Conditions
Temperature50-65 °C
Reaction TimeMonitored by TLC until fluorene is consumed
Work-up
1.Cool the reaction mixture to induce crystallization.
2.Filter to collect fluorenone crystals.
3.Wash crystals with a suitable solvent.

Key to Preventing Over-oxidation:

  • The use of a phase-transfer catalyst allows for milder reaction conditions (lower temperature), which disfavors over-oxidation.

  • Careful monitoring of the reaction progress is crucial to stop the reaction once the desired product is formed.

Protocol 2: Oxidation of Fluorene with Sodium Dichromate

This is a classic method using a strong oxidizing agent. Careful control of stoichiometry and temperature is essential to prevent side reactions.

Reaction Scheme:

3 (C₆H₄)₂CH₂ + 2 Cr₂O₇²⁻ + 16 H⁺ → 3 (C₆H₄)₂CO + 4 Cr³⁺ + 11 H₂O

Experimental Parameters:

ParameterValue
Reactants
Fluorene1 equivalent
Sodium Dichromate Dihydrate~2 equivalents
SolventGlacial Acetic Acid
Reaction Conditions
TemperatureReflux (gentle)
Reaction Time~2-3 hours (monitor by TLC)
Work-up
1.Pour the reaction mixture into water.
2.Collect the precipitated crude fluorenone by filtration.
3.Wash thoroughly with water.
4.Recrystallize from a suitable solvent (e.g., ethanol/water).

Key to Preventing Over-oxidation:

  • Stoichiometry: Use a controlled amount of sodium dichromate. A large excess can promote further oxidation of the product.

  • Reaction Time: Avoid unnecessarily long reaction times at reflux. Monitor the disappearance of the starting material to determine the optimal endpoint.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between reaction conditions and the potential for over-oxidation.

G cluster_conditions Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Fluorenone Desired Product: Fluorenone Temp->Fluorenone Optimize OverOxidation Side Product: Over-oxidized Species (e.g., Hydroxyfluorenones) Temp->OverOxidation Increase Time Reaction Time Time->Fluorenone Optimize Time->OverOxidation Increase Oxidant [Oxidant] Oxidant->Fluorenone Optimize Oxidant->OverOxidation Increase

Caption: Impact of reaction parameters on product distribution.

References

solvent effects on the yield and purity of 2-methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-9H-fluoren-9-one. The following information addresses common issues related to solvent effects on reaction yield and purity, and offers detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Incomplete Oxidation: The oxidation of 2-methylfluorene to this compound is a critical step. Ensure your oxidizing agent is active and used in the correct stoichiometric amount. For aerobic oxidation, ensure efficient air or oxygen bubbling through the reaction mixture.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. Polar aprotic solvents like DMF, DMSO, and THF are generally effective. Based on available data, DMF and THF have been shown to produce high yields.[1] If you are using a different solvent, consider switching to one of these.

  • Reaction Temperature and Time: Ensure the reaction is running at the optimal temperature for the chosen solvent and catalyst system. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.

  • Catalyst Deactivation: If using a catalyst, such as in palladium-catalyzed methods, ensure it is not poisoned by impurities in the starting materials or solvent.

Q2: I am observing significant impurity formation in my product. How can I improve the purity?

A2: Impurities can arise from side reactions or incomplete reactions. The most common impurity is unreacted 2-methylfluorene.

  • Over-oxidation or Side-Reactions: Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts. Optimize the reaction conditions by careful monitoring with TLC.

  • Purification Method: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol and mixed solvent systems like hexane/ethyl acetate are often good starting points for fluorenone derivatives.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed to separate the product from impurities with different polarities.

Q3: What are the best practices for selecting a solvent for the synthesis of this compound?

A3: The ideal solvent should:

  • Effectively dissolve the starting material (2-methylfluorene) and be compatible with the chosen reagents (e.g., oxidant, catalyst).

  • Have a suitable boiling point for the desired reaction temperature.

  • Facilitate high reaction yield and product purity.

  • Allow for easy product isolation and purification.

Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly used for the oxidation of fluorene derivatives and have been reported to give good results.[1][2]

Data Presentation: Solvent Effects on Yield and Purity

The following table summarizes the reported yields and purities for the synthesis of this compound and related fluorenones in different solvents. Note that the reaction conditions and synthetic methods may vary between these examples, which can influence the outcome.

SolventStarting MaterialMethodYield (%)Purity (%)Reference
N,N-Dimethylformamide (DMF)2-Methyl-9H-fluoreneAerobic oxidation with graphene-supported KOH96>98--INVALID-LINK--[1]
N,N-Dimethylformamide (DMF)2-iodo-4'-methyl-1,1'-biphenyl and COPalladium-catalyzed carbonylation97---INVALID-LINK--[3]
Tetrahydrofuran (THF)2,7-dibromofluoreneAir oxidation with KOH99.399.5--INVALID-LINK--[4]
Dimethyl sulfoxide (DMSO)FluoreneAir oxidation with KOH<9399 (after recrystallization)--INVALID-LINK--[4]

Experimental Protocols

Protocol 1: Aerobic Oxidation of 2-Methylfluorene using Graphene-Supported KOH in DMF[1]

This protocol describes a highly efficient and environmentally friendly method for the synthesis of this compound.

Materials:

  • 2-Methyl-9H-fluorene

  • Potassium hydroxide (KOH)

  • Graphite

  • N,N-Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

Procedure:

  • Catalyst Preparation: Prepare a mono-/multilayer graphene-supported KOH composite by sonicating graphite sheets with KOH in DMF.

  • Reaction Setup: In a two-necked flask equipped with a magnetic stirrer and an air condenser, add 2-methyl-9H-fluorene (5 mmol) and the prepared graphene-supported KOH composite solution in DMF (15 mL).

  • Reaction: Stir the mixture at room temperature, open to the air, for approximately 16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Wash the crude product with water (3 x 100 mL), dry it, and then purify by recrystallization from ethanol to yield this compound as a yellow solid.

Protocol 2: Air Oxidation of Fluorene Derivatives using KOH in THF[4]

This protocol provides a general method for the oxidation of various fluorene derivatives with high yields and purity.

Materials:

  • Fluorene derivative (e.g., 2,7-dibromofluorene)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add the fluorene derivative (e.g., 20g, 0.06 mol of 2,7-dibromofluorene), THF (120 mL), and KOH (1.68g, 0.03 mol).

  • Reaction: Stir the mixture at room temperature for 2.5 hours.

  • Work-up: After the reaction, remove the insoluble materials by suction filtration. Distill the filtrate to remove the THF.

  • Purification: Wash the resulting solid with water three times and then dry to obtain the pure fluorenone derivative.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 2-Methylfluorene reagents Add Solvent (e.g., DMF) & Catalyst (e.g., KOH) start->reagents reaction Stir at Room Temperature under Air Atmosphere reagents->reaction monitoring Monitor by TLC reaction->monitoring filtration Filter to Remove Catalyst monitoring->filtration concentration Concentrate Filtrate filtration->concentration washing Wash with Water concentration->washing recrystallization Recrystallize from Ethanol washing->recrystallization product Final Product: this compound recrystallization->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield or Purity

troubleshooting_logic cluster_yield Low Yield Investigation cluster_purity Low Purity Investigation start Problem: Low Yield or Purity check_oxidation Check Oxidizing Agent & Reaction Conditions start->check_oxidation check_side_reactions Analyze for Side-Products (e.g., unreacted starting material) start->check_side_reactions check_solvent Evaluate Solvent Choice check_oxidation->check_solvent check_time_temp Optimize Reaction Time & Temperature check_solvent->check_time_temp solution Solution: Improved Yield & Purity check_time_temp->solution optimize_purification Optimize Purification Method check_side_reactions->optimize_purification recrystallization Recrystallization: Test different solvents optimize_purification->recrystallization chromatography Column Chromatography: Adjust eluent polarity optimize_purification->chromatography recrystallization->solution chromatography->solution

Caption: Troubleshooting flowchart for addressing low yield or purity in the synthesis of this compound.

References

Technical Support Center: Efficient Synthesis of 2-Methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of 2-methyl-9H-fluoren-9-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of catalytic systems to assist in optimizing your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main efficient methods for the synthesis of this compound:

  • Palladium-Catalyzed Carbonylative Cyclization: This method involves the reaction of a substituted 1,1'-biphenyl derivative with carbon monoxide in the presence of a palladium catalyst. It is a high-yield, one-pot reaction.

  • Oxidation of 2-methyl-9H-fluorene: This is a common and often "greener" approach that uses an oxidizing agent to convert the methylene bridge of the fluorene precursor into a ketone. Various catalytic systems can be employed for this transformation.[1][2]

Q2: Which catalyst is best for the synthesis of this compound?

The "best" catalyst depends on your specific experimental requirements, such as desired yield, cost, environmental impact, and available starting materials.

  • For the carbonylative cyclization route , palladium(0)bis(tricyclohexylphosphine) has been shown to be highly effective, achieving a 97% yield.

  • For the oxidation route , several catalysts can provide high yields. Graphene-supported potassium hydroxide offers a cost-effective and recyclable option.[3][4] Manganese oxide octahedral molecular sieves (OMS-2) provide a green and efficient method using air as the oxidant.[5] Nanoporous gold/silver catalysts can also be used but may be more expensive.[6]

Q3: What are the common side reactions to be aware of?

The most common side reaction, particularly in the oxidation of 2-methyl-9H-fluorene, is the formation of unwanted byproducts due to over-oxidation or reaction at other sites on the aromatic rings. When starting with 2-methyl-9H-fluorene, it is crucial to control the reaction conditions to selectively oxidize the C9 position. In palladium-catalyzed reactions, side products can arise from incomplete reaction or side-reactions of the organometallic intermediates.

Q4: My reaction yield is low. What are the possible causes?

Low yields can result from several factors:

  • Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture, or it may not be suitable for the specific substrate.

  • Poor Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be optimized.

  • Impure Reagents: The presence of impurities in starting materials or solvents can interfere with the reaction.

  • Inefficient Mixing: In heterogeneous catalysis, proper mixing is essential for good catalyst-substrate interaction. For base-catalyzed oxidations, poor dispersion of the base can lead to lower yields.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conversion of starting material 1. Catalyst deactivation. 2. Insufficient temperature or reaction time. 3. Poor quality of reagents or solvents.1. Use fresh catalyst or ensure proper activation and handling under an inert atmosphere for air-sensitive catalysts. 2. Gradually increase the temperature and monitor the reaction progress by TLC or GC. 3. Purify starting materials and use anhydrous solvents.
Formation of multiple products (low selectivity) 1. Over-oxidation of the desired product. 2. Side reactions on the aromatic ring. 3. Incorrect catalyst or ligand for the desired transformation.1. Reduce the reaction time or the amount of oxidant. 2. Modify the catalyst or reaction conditions to favor the desired product. 3. Screen different catalysts and ligands to improve selectivity.
Product is contaminated with a yellow impurity This is often unreacted starting material (2-methyl-9H-fluorene) or a byproduct.Purify the crude product by column chromatography or recrystallization.
Inconsistent results between batches 1. Variability in catalyst quality or loading. 2. Inconsistent reaction setup or conditions. 3. Moisture or air contamination.1. Use a consistent source and amount of catalyst. 2. Standardize the experimental procedure. 3. Ensure all equipment is dry and, if necessary, run the reaction under an inert atmosphere.

Catalyst Performance Data

The following tables summarize quantitative data for different catalytic systems for the synthesis of this compound and related fluorenones.

Table 1: Palladium-Catalyzed Synthesis of this compound
CatalystStarting MaterialSolventTemperature (°C)Time (h)Yield (%)
Palladium(0)bis(tricyclohexylphosphine)2-Iodo-4'-methyl-1,1'-biphenyl and CON,N-dimethyl-formamide110797
Table 2: Oxidation of 2-Methyl-9H-fluorene and Related Fluorenes
Catalyst SystemSubstrateSolventTemperatureTime (h)Yield (%)
Graphene-supported KOH2-Methyl-9H-fluoreneN,N-dimethyl-formamideRoom Temp.16>93 (expected)[3]
KOH9H-FluoreneTetrahydrofuranRoom Temp.698.5[7]
OMS-2 (Manganese Oxide)9H-FluoreneIsooctaneReflux4~70 (conversion)[5]
Nanoporous Au/Ag (0.53 at% Ag)9H-FluoreneChlorobenzene90°C376 (conversion)[6]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Carbonylative Cyclization

Synthesis of this compound from 2-Iodo-4'-methyl-1,1'-biphenyl

Materials:

  • 2-Iodo-4'-methyl-1,1'-biphenyl

  • Palladium(0)bis(tricyclohexylphosphine)

  • Cesium pivalate

  • N,N-dimethyl-formamide (DMF), anhydrous

  • Carbon monoxide (CO) gas

  • Schlenk flask and standard glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodo-4'-methyl-1,1'-biphenyl, cesium pivalate, and palladium(0)bis(tricyclohexylphosphine).

  • Add anhydrous DMF to the flask.

  • Purge the flask with carbon monoxide gas and maintain a CO atmosphere (e.g., using a balloon).

  • Heat the reaction mixture to 110°C with vigorous stirring.

  • Maintain the reaction at 110°C for 7 hours, monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Aerobic Oxidation with Graphene-Supported KOH

Synthesis of this compound from 2-Methyl-9H-fluorene

Materials:

  • 2-Methyl-9H-fluorene

  • Potassium hydroxide (KOH)

  • Graphite

  • N,N-dimethyl-formamide (DMF)

  • Two-necked flask with a stirrer and air condenser

Procedure:

  • Prepare the graphene-supported KOH catalyst by sonicating KOH and graphite in DMF.

  • In a two-necked flask equipped with a magnetic stirrer and an air condenser, dissolve 2-methyl-9H-fluorene in the catalyst-containing DMF solution.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for approximately 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the catalyst. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Wash the crude product with water to remove any residual base and salts.

  • Dry the product and, if necessary, purify by recrystallization or column chromatography to yield pure this compound.[3][8]

Visualizations

experimental_workflow cluster_pd Palladium-Catalyzed Carbonylative Cyclization cluster_ox Aerobic Oxidation pd_start Starting Materials: 2-Iodo-4'-methyl-1,1'-biphenyl CO Gas pd_cat Catalyst System: Pd(P(Cy)3)2 Cesium Pivalate DMF, 110°C pd_start->pd_cat pd_react Reaction (7h) pd_cat->pd_react pd_workup Aqueous Workup & Extraction pd_react->pd_workup pd_purify Column Chromatography pd_workup->pd_purify pd_product 2-Methyl-9H- fluoren-9-one pd_purify->pd_product ox_start Starting Material: 2-Methyl-9H-fluorene ox_cat Catalyst System: Graphene-supported KOH DMF, Room Temp, Air ox_start->ox_cat ox_react Reaction (16h) ox_cat->ox_react ox_workup Filtration & Water Wash ox_react->ox_workup ox_purify Recrystallization/ Chromatography ox_workup->ox_purify ox_product 2-Methyl-9H- fluoren-9-one ox_purify->ox_product

Caption: Comparative experimental workflows for the synthesis of this compound.

catalyst_selection start Catalyst Selection for This compound Synthesis q1 What is your starting material? start->q1 sm1 2-Iodo-4'-methyl-1,1'-biphenyl q1->sm1 Biphenyl Derivative sm2 2-Methyl-9H-fluorene q1->sm2 Fluorene Derivative cat1 Recommended Catalyst: Palladium(0)bis(tricyclohexylphosphine) sm1->cat1 q2 Key consideration? sm2->q2 green Green Chemistry / Cost q2->green high_yield Highest Reported Yield q2->high_yield cat2 Recommended Catalysts: Graphene-supported KOH or OMS-2 green->cat2 cat3 Consider Palladium-Catalyzed Route for Highest Yield high_yield->cat3

Caption: Decision tree for catalyst selection in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-methyl-9H-fluoren-9-one and Other Fluorenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorenone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological potency of 2-methyl-9H-fluoren-9-one and other fluorenone derivatives, focusing on their anticancer and antimicrobial properties. While specific quantitative data for this compound is limited in the current literature, this guide leverages available data from structurally related fluorenones to provide a valuable comparative context. The information presented herein is supported by experimental data from various studies and includes detailed methodologies for key biological assays.

Comparative Analysis of Anticancer Activity

Fluorenone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,7-Disubstituted 9H-fluoren-9-ones
SG3 (a 2,7-bis-acetamido derivative)MCF-7 (Breast Cancer)~100 (cell viability)[1]
Fluorene-Triazole Hybrids
LSO258MOLM-13 (Acute Myeloid Leukemia)25.5[2]
LSO272MOLM-13 (Acute Myeloid Leukemia)12.5[2]
LSO276MOLM-13 (Acute Myeloid Leukemia)24.8[2]
LSO278HCT-116 (Colon Cancer)23.4[2]
LSO278MOLM-13 (Acute Myeloid Leukemia)18.7[2]
2,7-Diamidofluorenones
Compound 3cNCI 60-cell panel (average)1.66 (GI50)[3]
2,7-dichloro-9H-fluorene-based azetidinones A549 (Lung Carcinoma) & MDA-MB-231 (Breast Carcinoma)Showed remarkable activity[4]

Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation. Direct comparison of IC50 and GI50 values should be made with caution as the experimental endpoints differ slightly.

Comparative Analysis of Antimicrobial Activity

Fluorenone derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Similar to the anticancer data, specific MIC values for this compound were not found in the reviewed literature. The table below presents the antimicrobial activity of other fluorenone derivatives.

Compound/DerivativeMicrobial StrainMIC (mg/mL)Reference
Fluorenone-based Schiff Bases
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamineProteus mirabilis17.9 mm (inhibition zone)[5]
O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives
Compound 1aStaphylococcus aureus1.25[6]
Compound 1bStaphylococcus aureus0.625[6]
Compound 1cStaphylococcus aureus0.312[6]
Compound 1dStaphylococcus aureus0.156[6]
Compound 1aEscherichia coli2.5[6]
Compound 1bEscherichia coli1.25[6]
Compound 1cEscherichia coli0.625[6]
Compound 1dEscherichia coli0.312[6]
Compound 1aCandida albicans0.156[6]
Compound 1bCandida albicans0.156[6]
Compound 1cCandida albicans0.156[6]
Compound 1dCandida albicans0.312[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., fluorenone derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the fluorenone derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of compounds on the enzymatic activity of topoisomerase I, which relaxes supercoiled DNA.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I assay buffer, and the test compound at various concentrations.

  • Enzyme Addition: Add human topoisomerase I enzyme to the reaction mixture. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitory activity is indicated by the persistence of the supercoiled DNA band compared to the positive control, which will show a relaxed DNA band.[7][8][9]

Signaling Pathways and Mechanisms of Action

Fluorenone derivatives exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways.

ROS-Mediated Apoptosis

Some fluorenone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS).

ROS_Apoptosis Fluorenone Fluorenone Derivative ROS ↑ Reactive Oxygen Species (ROS) Fluorenone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by fluorenone derivatives.

Topoisomerase Inhibition

Certain fluorenone analogs act as topoisomerase inhibitors. Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. By inhibiting these enzymes, fluorenones can lead to DNA damage and ultimately cell death in rapidly dividing cancer cells.[3]

Topoisomerase_Inhibition Fluorenone Fluorenone Derivative TopoI Topoisomerase I Fluorenone->TopoI Inhibition DNA_Complex Topoisomerase I-DNA Cleavable Complex TopoI->DNA_Complex Stabilization DNA_Damage DNA Strand Breaks DNA_Complex->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of fluorenone derivatives as Topoisomerase I inhibitors.

Conclusion

This guide provides a comparative analysis of the biological activities of this compound and other fluorenone derivatives. While quantitative data for this compound is currently limited, the available information on related compounds highlights the significant potential of the fluorenone scaffold in the development of novel anticancer and antimicrobial agents. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field, facilitating further investigation and development of this versatile and promising class of compounds. Further structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of this compound and other tailored fluorenone derivatives.

References

Validating the Molecular Structure of 2-methyl-9H-fluoren-9-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of the aromatic ketone, 2-methyl-9H-fluoren-9-one. Due to the absence of a published crystal structure for this compound, this guide utilizes the closely related compound, 9,9-dimethyl-9H-fluorene, as a proxy for the X-ray crystallography section to illustrate the principles and data obtained from this technique.

A Trifecta of Analytical Approaches for Structural Elucidation

The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. Therefore, rigorous structural validation is paramount. While X-ray crystallography is often considered the gold standard for providing a definitive atomic-level picture, techniques like NMR and Mass Spectrometry offer complementary and often more readily accessible data for comprehensive characterization. This guide delves into the experimental protocols and data outputs of these three powerful analytical methods.

Experimental Protocols

A detailed understanding of the experimental setup is crucial for interpreting the resulting data and assessing the validity of the structural determination. The following sections outline the typical methodologies for each technique.

X-ray Crystallography

Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions and bonding geometries.

Methodology:

  • Crystal Growth: High-quality single crystals of the analyte are grown. For a compound like 9,9-dimethyl-9H-fluorene, this can be achieved by slow evaporation of a saturated solution in a suitable solvent, such as methanol.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

cluster_0 X-ray Crystallography Workflow Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Select Single Crystal X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Diffraction Pattern Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

X-ray Crystallography Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.

cluster_1 NMR Spectroscopy Workflow Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Data Acquisition Data Acquisition NMR Spectrometer->Data Acquisition ¹H, ¹³C, 2D NMR Data Processing Data Processing Data Acquisition->Data Processing FID Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Fourier Transform Structural Elucidation Structural Elucidation Spectral Analysis->Structural Elucidation

NMR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Fragmentation patterns can also offer valuable structural clues.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.

  • Detection: The abundance of ions at each m/z value is measured by a detector.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and interpret the fragmentation pattern.

cluster_2 Mass Spectrometry Workflow Sample Introduction Sample Introduction Ionization Ionization Sample Introduction->Ionization Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Ions Detector Detector Mass Analyzer->Detector Separated Ions Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Mass Spectrometry Experimental Workflow

Comparative Data Analysis

The following table summarizes the type of structural information obtained from each technique for this compound and its proxy, 9,9-dimethyl-9H-fluorene.

ParameterX-ray Crystallography (9,9-dimethyl-9H-fluorene)NMR Spectroscopy (this compound)Mass Spectrometry (this compound)
Molecular Formula Confirmation YesIndirectly through signal integration and chemical shiftsYes (from molecular ion peak)
Molecular Weight Calculated from formulaNoPrecise mass from high-resolution MS
Connectivity YesYes (from coupling constants in ¹H and 2D NMR)Inferred from fragmentation patterns
3D Structure Yes (precise atomic coordinates)Inferred from NOE experimentsNo
Bond Lengths (Å) e.g., C-C aromatic: ~1.39, C-C aliphatic: ~1.54NoNo
Bond Angles (°)
e.g., C-C-C in aromatic ring: ~120°NoNo
Crystal System Orthorhombic[1]Not applicableNot applicable
Space Group Iba2[1]Not applicableNot applicable
¹H Chemical Shifts (ppm) Not applicableAromatic protons: ~7.2-7.8, Methyl protons: ~2.5Not applicable
¹³C Chemical Shifts (ppm) Not applicableAromatic carbons: ~120-145, Carbonyl carbon: >190, Methyl carbon: ~21Not applicable
Key Fragmentation Peaks (m/z) Not applicableNot applicableM⁺: 194, [M-CH₃]⁺: 179, [M-CO]⁺: 166

Conclusion: An Integrated Approach for Unambiguous Validation

Each of the discussed techniques provides a unique and valuable piece of the structural puzzle.

  • X-ray crystallography , when successful, delivers an unparalleled, high-resolution three-dimensional structure, providing definitive proof of atomic connectivity and stereochemistry. However, the requirement for high-quality single crystals can be a significant bottleneck.

  • NMR spectroscopy is a powerful tool for elucidating the complete chemical structure of a molecule in solution. Through a combination of 1D and 2D experiments, it is possible to determine the carbon-hydrogen framework and the connectivity of all atoms.

  • Mass spectrometry provides rapid and accurate determination of the molecular weight and elemental formula. Its fragmentation patterns can offer crucial corroborating evidence for the proposed structure.

For the comprehensive and unambiguous validation of the structure of this compound, an integrated approach is recommended. The molecular formula and weight can be confidently established by mass spectrometry. NMR spectroscopy can then be employed to determine the precise atomic connectivity. While a crystal structure for this compound is not currently available, the data from related structures like 9,9-dimethyl-9H-fluorene can provide valuable insights into the expected bond lengths, angles, and packing motifs in the solid state. Ultimately, the combination of these techniques provides a robust and reliable validation of the molecular structure, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Photophysical Properties of Substituted Fluorenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorenone scaffold is a versatile platform in the development of novel photochemically active molecules, finding applications from photoredox catalysis to bioimaging.[1][2] The photophysical properties of fluorenone derivatives can be finely tuned through strategic substitution, influencing their absorption and emission characteristics, and ultimately their function. This guide provides a comparative analysis of the photophysical properties of various substituted fluorenones, supported by experimental data and detailed methodologies to aid in the rational design of new functional materials.

Comparative Photophysical Data

The following table summarizes the key photophysical parameters for a selection of substituted fluorenones, offering a clear comparison of the effects of different substituents on their spectroscopic properties. The parent 9-fluorenone is included as a baseline for comparison.

CompoundSolventλ_abs (nm)λ_em (nm)Φ_f (%)τ_f (ns)Reference(s)
9-FluorenoneHexane380500low0.11[3]
9-FluorenoneAcetonitrile---16.0
2-MethoxyfluorenoneAcetonitrile----[4][5]
3-MethoxyfluorenoneAcetonitrile----[4][5]
4-MethoxyfluorenoneAcetonitrile----[4][5]
2,7-DimethoxyfluorenoneAcetonitrile----[5]
3,6-DimethoxyfluorenoneAcetonitrile----[6]
2,4,7-TrimethoxyfluorenoneAcetonitrile----[5][7]
3-Azafluorenone-----[1]
1-Azafluorenone---moderate-[2]

Note: Specific quantitative values for λ_abs, λ_em, and Φ_f for all compounds were not consistently available across the searched literature in a directly comparable format. The table reflects the available data and trends discussed in the cited literature. For instance, electron-donating and π-extended substituents generally lead to bathochromic (red) shifts in both absorption and emission.[1] In contrast, strong electron-withdrawing groups can cause a slight hypsochromic (blue) shift.[1] The position of methoxy substituents significantly impacts the nonradiative decay rates, with meta-positioned groups having a more pronounced effect.[4][7]

Key Observations from Comparative Data

  • Solvent Effects: The photophysical properties of fluorenones are highly sensitive to the solvent environment.[3] Polar solvents tend to increase the fluorescence quantum yield and lifetime compared to nonpolar solvents.[8] This is attributed to a change in the nature of the lowest excited singlet state from n,π* in nonpolar solvents to π,π* in polar solvents.[4] Hydrogen-bonding interactions with protic solvents can lead to fluorescence quenching.[2][9]

  • Substituent Effects:

    • Electron-donating groups (e.g., methoxy, amino) and extended π-systems generally cause a bathochromic (red) shift in both the absorption and emission spectra.[1] This is consistent with a narrowing of the HOMO-LUMO gap.[1]

    • Electron-withdrawing groups can lead to a slight hypsochromic (blue) shift.[1]

    • The position of substituents is crucial. For instance, methoxy groups at the meta positions of the fluorenone core have a more significant impact on modifying the fluorescence lifetime and promoting nonradiative decay pathways compared to those at the para positions.[4][5][7] A cumulative effect is observed, where an increasing number of meta-methoxy substituents leads to a more dominant nonradiative decay.[5][7]

    • Nitrogen incorporation into the fluorenone skeleton (azafluorenones) also modulates the electronic properties, affecting the LUMO energy levels and redox potentials.[1]

Experimental Protocols

The characterization of the photophysical properties of substituted fluorenones typically involves the following key experiments:

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε).

Methodology:

  • Sample Preparation: Prepare solutions of the fluorenone derivatives in spectroscopic grade solvents (e.g., hexane, acetonitrile, methanol) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).[5]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength at which the highest absorbance is observed corresponds to λ_abs.

  • Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum emission (λ_em) and the relative fluorescence intensity.

Methodology:

  • Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. The absorbance of the solution at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Select an appropriate excitation wavelength (λ_ex), typically at or near the λ_abs of the compound.[3]

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength at which the highest fluorescence intensity is observed corresponds to λ_em.

    • The relative orientation between the excitation and emission polarizers is often set to the "magic angle" (54.7°) to avoid polarization effects.[3]

Fluorescence Quantum Yield (Φ_f) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Reference Standard: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Measurement:

    • Record the absorption and fluorescence spectra of both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).

    • Ensure the absorbance of both solutions at the excitation wavelength is low and closely matched.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single-Photon Counting - TCSPC):

  • Instrumentation: Use a TCSPC spectrometer, which includes a pulsed light source (e.g., picosecond pulsed-diode laser) and a sensitive detector.[3]

  • Measurement:

    • Excite the sample with the pulsed laser at an appropriate wavelength.

    • The detector measures the arrival time of individual emitted photons relative to the excitation pulse.

    • A histogram of these time differences is built up over many excitation-emission cycles, resulting in a fluorescence decay curve.

  • Data Analysis: The fluorescence lifetime (τ_f) is determined by fitting the decay curve to one or more exponential functions. For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t / τ_f)

    where I₀ is the intensity at time t=0.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the photophysical characterization of substituted fluorenones.

G cluster_synthesis Compound Preparation cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis & Purification of Substituted Fluorenone uv_vis UV-Vis Absorption Spectroscopy synthesis->uv_vis fluorescence Steady-State Fluorescence Spectroscopy synthesis->fluorescence lifetime Time-Resolved Fluorescence Spectroscopy synthesis->lifetime quantum_yield Fluorescence Quantum Yield Determination uv_vis->quantum_yield data_analysis Determination of: λ_abs, λ_em, Φ_f, τ_f uv_vis->data_analysis fluorescence->quantum_yield fluorescence->data_analysis quantum_yield->data_analysis lifetime->data_analysis structure_property Structure-Property Relationship Analysis data_analysis->structure_property

Workflow for Photophysical Characterization

This guide provides a foundational understanding of the photophysical properties of substituted fluorenones. For researchers designing new materials, a systematic investigation of substituent effects, guided by the principles and experimental protocols outlined here, will be instrumental in developing novel compounds with tailored photophysical characteristics for a wide range of applications.

References

A Comparative Guide to Purity Assessment of Synthesized 2-methyl-9H-fluoren-9-one by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of synthesized 2-methyl-9H-fluoren-9-one, a crucial intermediate in various synthetic pathways. This guide presents detailed experimental protocols, comparative performance data, and a clear workflow to aid in the selection of the most appropriate analytical methodology.

Introduction to Purity Assessment of this compound

This compound is a fluorenone derivative that serves as a valuable building block in the synthesis of a variety of organic molecules, including those with potential therapeutic applications. The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced yields, and complications in the final product's biological activity and safety profile.

The synthesis of this compound, often achieved through the oxidation of 2-methyl-9H-fluorene or via palladium-catalyzed coupling reactions, can result in a range of process-related impurities. Common impurities may include unreacted starting materials, by-products from side reactions (such as over-oxidation or incomplete cyclization), and residual catalysts or reagents. Therefore, a robust and reliable analytical method is essential for the accurate quantification of the main component and the detection of any impurities.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment of non-volatile and thermally stable organic compounds like this compound. Its versatility, high resolution, and sensitivity make it an ideal choice for separating the target compound from structurally similar impurities.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical experimental workflow for assessing the purity of synthesized this compound using HPLC.

cluster_synthesis Synthesis & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Crude_Product->Sample_Prep HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Injection Analysis Chromatographic Separation HPLC_System->Analysis Method_Development Method Development/Optimization Method_Development->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) Analysis->Data_Acquisition Peak_Integration Peak Integration & Purity Calculation Data_Acquisition->Peak_Integration Report Purity Report Peak_Integration->Report

Figure 1: Experimental workflow for HPLC purity assessment.

Detailed Experimental Protocol: HPLC Method

The following protocol is a recommended starting point for the HPLC analysis of this compound. Method optimization may be required based on the specific impurities present in the synthesized batch.

ParameterRecommended Conditions
Stationary Phase C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of aromatic ketones. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or high-throughput screening.

Analytical TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.- High resolution for separating closely related impurities.- Suitable for non-volatile and thermally stable compounds.- Quantitative accuracy and precision.[1][2]- May require longer analysis times compared to GC.- Higher cost of instrumentation and solvents.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.- High sensitivity for detecting trace volatile impurities.- Provides structural information for impurity identification.[4]- Requires the analyte to be volatile and thermally stable.- May not be suitable for non-volatile impurities.[4]
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.- Simple, rapid, and low-cost screening method.- Useful for monitoring reaction progress.- Lower resolution and sensitivity compared to HPLC.- Primarily a qualitative or semi-quantitative technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.- Provides detailed structural information.- Can be used for quantitative analysis (qNMR).- Lower sensitivity compared to chromatographic methods.- May not detect impurities present at very low levels.

Representative Data Presentation

To illustrate the comparative performance of HPLC, the following table summarizes hypothetical purity data for a synthesized batch of this compound.

Analytical TechniquePurity (%)Key Findings
HPLC-UV (254 nm) 99.2%Two minor impurities detected at 0.5% and 0.3%.
GC-MS 99.5%One volatile impurity identified as unreacted 2-methyl-9H-fluorene (0.5%).
qNMR (¹H NMR) >99%No significant impurities detected within the limit of detection.

This representative data highlights that a comprehensive purity assessment can be achieved by employing orthogonal techniques. HPLC provides excellent quantification of the main component and non-volatile impurities, while GC-MS can identify and quantify volatile starting materials or by-products.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the synthesis of this compound, the potential formation of impurities, and the role of HPLC in their detection and quantification.

cluster_synthesis Synthesis Process cluster_impurities Potential Impurities cluster_hplc_role HPLC Analysis Role Start Starting Materials (e.g., 2-methyl-9H-fluorene) Reaction Oxidation Reaction Start->Reaction Product This compound Reaction->Product Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity2 Side-Reaction Products Reaction->Impurity2 e.g., Over-oxidation Impurity3 Degradation Products Product->Impurity3 Instability Separation Separation of Components Product->Separation Impurity1->Separation Impurity2->Separation Impurity3->Separation Detection Detection of Impurities Separation->Detection Quantification Quantification of Purity Detection->Quantification

Figure 2: Role of HPLC in purity assessment.

Conclusion

The purity of synthesized this compound is a critical quality attribute that can significantly impact downstream applications in research and drug development. High-Performance Liquid Chromatography stands out as a robust, versatile, and accurate method for the quantitative determination of purity and the detection of non-volatile impurities. While alternative techniques like GC-MS offer complementary information, particularly for volatile impurities, HPLC remains the cornerstone for routine quality control of this important synthetic intermediate. The detailed experimental protocol and comparative data provided in this guide serve as a valuable resource for scientists to establish reliable and effective purity assessment strategies.

References

A Comparative Guide to the Quantum Yield of Fluorenone Derivatives for OLED Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and stable emitter materials is a critical endeavor in the advancement of organic light-emitting diode (OLED) technology. Among the diverse classes of organic molecules explored, fluorenone derivatives have emerged as a promising scaffold due to their inherent thermal stability, good charge transport properties, and tunable photophysical characteristics. This guide provides an objective comparison of the quantum yield of various fluorenone derivatives and benchmarks their performance against established standard OLED emitters. The information presented herein is supported by experimental data from recent scientific literature to aid researchers in making informed decisions for material selection and device design.

Performance Comparison of Fluorenone Derivatives and Standard Emitters

The performance of an OLED emitter is primarily evaluated by its photoluminescence quantum yield (PLQY) and the external quantum efficiency (EQE) of the fabricated device. The PLQY represents the intrinsic efficiency of a material to convert absorbed light into emitted light in the solid state, while the EQE is the ratio of photons emitted from the device to the number of electrons injected.

Below is a summary of the reported quantum yields for several fluorenone derivatives and a comparison with common standard emitters used in fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) OLEDs.

Emitter TypeCompound/DerivativeHost MaterialEmission ColorSolid-State PLQY (%)Maximum EQE (%)Reference
Fluorenone 2,7-bis(diphenylamino)-9-fluorenone derivative1,3-bis(N-carbazolyl)benzene (mCP)RedNot Reported2.54[1]
Fluorenone Fluorenone Derivative 1Not ApplicableBlue-Green53Not Reported[2][3]
Fluorenone Fluorenone Derivative 2Not ApplicableBlue-Green59Not Reported[2][3]
Fluorenone Fluorenone Derivative 3Not ApplicableBlue-Green55Not Reported[2][3]
Fluorenone Fluorenone Derivative 4Not ApplicableBlue-Green58Not Reported[2][3]
Spirobifluorene-Fluorenone mSBFXT-TCDoped FilmDeep Blue9821.8[4]
Spirobifluorene-Fluorenone mSBFXT-PCDoped FilmDeep Blue8726.0[4]
Fluorescent Tris(8-hydroxyquinolinato)aluminum (Alq3)VariousGreen~20-302 - 8[5][6][7][8][9]
Phosphorescent Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3)VariousGreenNearly 100~24[10]
TADF 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)mCPGreen>9019.2 - 43.9[2][11]

Experimental Protocols

Accurate and reproducible measurement of quantum yields is paramount for the reliable assessment of OLED material performance. Below are detailed methodologies for the key experiments cited in this guide.

Photoluminescence Quantum Yield (PLQY) Measurement (Integrating Sphere Method)

The solid-state PLQY of thin films is determined using an integrating sphere to capture all emitted light, accounting for the waveguiding effect in high refractive index materials.

Apparatus:

  • Fluorometer equipped with an integrating sphere (e.g., PTFE-coated).

  • Excitation source (e.g., Xenon lamp with a monochromator).

  • Detector (e.g., CCD spectrometer or calibrated photodiode).

Procedure:

  • Sample Preparation: A thin film of the fluorenone derivative is deposited on a quartz substrate via spin-coating or thermal evaporation.

  • Reference Measurement (Empty Sphere): The excitation light is directed into the empty integrating sphere, and the spectrum of the scattered excitation light is recorded. This serves as the reference spectrum.

  • Sample Measurement: The sample is placed inside the integrating sphere, and the excitation light is directed onto the sample. The spectrum of the emitted light and the scattered excitation light is recorded.

  • Blank Measurement: A blank substrate (without the emissive material) is measured under the same conditions as the sample to account for any luminescence from the substrate.

  • Calculation: The PLQY is calculated by comparing the integrated intensity of the emitted light from the sample to the difference in the integrated intensity of the scattered excitation light between the reference and the sample measurements. The software provided with the instrument typically performs this calculation automatically, applying necessary corrections for the spectral response of the system.

External Quantum Efficiency (EQE) Measurement of OLEDs

The EQE of an OLED device is a measure of its ability to convert injected electrons into emitted photons that exit the device.

Apparatus:

  • Source measure unit (SMU) to apply voltage/current and measure the device current.

  • Calibrated photodiode or a CCD spectrometer coupled to an integrating sphere.

  • For angle-resolved measurements, a goniometer is used.

Procedure:

  • Device Fabrication: An OLED is fabricated by sequentially depositing various organic and metallic layers onto a substrate (typically ITO-coated glass). The structure generally consists of: Substrate / Anode (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) containing the fluorenone derivative / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

  • Device Encapsulation: The fabricated device is encapsulated to protect it from atmospheric moisture and oxygen.

  • Electrical Characterization: The SMU is used to apply a forward bias to the OLED, and the current-voltage (I-V) characteristics are measured.

  • Optical Characterization (Integrating Sphere Method):

    • The encapsulated OLED is placed at the center of the integrating sphere.

    • A voltage or current is applied to the device, and the total emitted light is captured by the sphere.

    • The electroluminescence spectrum and the total optical power are measured by the calibrated spectrometer.

  • Calculation: The EQE is calculated using the following formula: EQE (%) = (Number of photons emitted per second / Number of electrons injected per second) * 100 The number of photons is determined from the integrated electroluminescence spectrum, and the number of injected electrons is calculated from the measured current.

Workflow for Quantum Yield Comparison

The following diagram illustrates the logical workflow for the synthesis, characterization, and comparison of fluorenone derivatives for OLED applications.

OLED_Workflow cluster_synthesis Material Synthesis & Purification cluster_characterization Photophysical & Electrochemical Characterization cluster_fabrication OLED Device Fabrication cluster_testing Device Performance Testing cluster_comparison Comparative Analysis synthesis Synthesis of Fluorenone Derivatives purification Purification (e.g., Sublimation) synthesis->purification uv_vis UV-Vis Absorption purification->uv_vis cv Cyclic Voltammetry (HOMO/LUMO) purification->cv pl Photoluminescence (PL) Spectroscopy uv_vis->pl plqy Solid-State PLQY Measurement pl->plqy data_analysis Data Compilation & Comparison plqy->data_analysis device_design Device Architecture Design fabrication Thin Film Deposition device_design->fabrication encapsulation Encapsulation fabrication->encapsulation ivl Current-Voltage-Luminance (I-V-L) encapsulation->ivl el Electroluminescence (EL) Spectrum ivl->el eqe External Quantum Efficiency (EQE) el->eqe eqe->data_analysis benchmark Benchmarking vs. Standards data_analysis->benchmark

Workflow for OLED material evaluation.

Conclusion

Fluorenone derivatives represent a versatile class of materials for OLED applications. While some derivatives have shown promising solid-state photoluminescence quantum yields, their external quantum efficiencies in devices can vary significantly based on molecular structure, device architecture, and the choice of host material. The data presented in this guide indicates that while fluorescent fluorenone-based OLEDs have demonstrated moderate EQEs, they currently lag behind the high efficiencies achieved by state-of-the-art phosphorescent and TADF emitters. However, the development of novel fluorenone structures, such as those incorporating spirobifluorene moieties, has led to significant improvements in EQE, making them competitive with some of the best-performing deep-blue TADF emitters. Further molecular engineering to enhance PLQY in the solid state and optimize charge balance within the device will be crucial for unlocking the full potential of fluorenone derivatives as next-generation OLED emitters.

References

Comparative Cytotoxicity of 2-Methyl-9H-fluoren-9-one and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationships of novel compounds is crucial for identifying promising therapeutic candidates. This guide provides a comparative analysis of the cytotoxicity of 2-methyl-9H-fluoren-9-one and its analogs, drawing upon available experimental data. Fluorenone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] The core fluorene structure serves as a versatile scaffold for synthetic modifications, leading to a wide array of derivatives with varying cytotoxic potentials.[2]

Cytotoxicity Profile: A Comparative Analysis

While direct comparative studies on the cytotoxicity of this compound and its immediate analogs are not extensively documented in the current literature, a broader examination of fluorenone derivatives reveals key insights into their anticancer activities. The cytotoxicity of these compounds is often evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a critical metric for potency.

A significant body of research focuses on the cytotoxic effects of various substituted fluorenone derivatives. For instance, certain O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated notable antimicrobial and antibiofilm activity, with their toxicity profiles evaluated against different cell lines.[3] Similarly, 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogs have been synthesized and evaluated for their anticancer and antimicrobial properties, with some compounds showing remarkable activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines.[4][5]

The following table summarizes the available cytotoxicity data for a selection of fluorenone derivatives to provide a comparative perspective. It is important to note that the absence of data for this compound highlights a gap in the current research landscape.

Compound/DerivativeCell LineIC50 (µM)Reference
2,7-dichloro-9H-fluorene-based azetidinone analog (specific structure not detailed)A549 (Human Lung Carcinoma)Not specified, but showed remarkable activity[4][5]
2,7-dichloro-9H-fluorene-based azetidinone analog (specific structure not detailed)MDA-MB-231 (Human Breast Carcinoma)Not specified, but showed remarkable activity[4][5]
Tilorone (2,7-bis(2-diethylaminoethoxy)fluoren-9-one)SARS-CoV-20.18[6]
Sulfonamide derivative 3eSARS-CoV-2 Mpro23[6]
Sulfonamide derivative 3eSARS-CoV-2 PLpro6.33[6]
Sulfonamide derivative 3hSARS-CoV-2 PLpro5.94[6]

Experimental Protocols

The evaluation of cytotoxicity for fluorenone derivatives typically involves standardized in vitro assays. The following is a generalized protocol based on common methodologies cited in the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

  • Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (fluorenone derivatives) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the viability of untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

The cytotoxic effects of fluorenone derivatives are often attributed to their ability to induce programmed cell death, or apoptosis. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which can trigger cellular damage and initiate apoptotic signaling cascades.[1]

G cluster_0 Cellular Response to Fluorenone Derivatives Fluorenone Fluorenone Derivative ROS Reactive Oxygen Species (ROS) Generation Fluorenone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of fluorenone-induced cytotoxicity.

Experimental Workflow

The general workflow for assessing the cytotoxicity of novel fluorenone analogs follows a logical progression from synthesis to biological evaluation.

G cluster_1 Cytotoxicity Evaluation Workflow Synthesis Synthesis of Fluorenone Analogs Purification Purification & Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Treatment Treatment with Analogs Stock_Solution->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data_Analysis Data Analysis & IC50 Determination Assay->Data_Analysis

References

A Comparative Electrochemical Analysis of Substituted Fluorenone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of fluorenone-based compounds is crucial for their application in diverse fields such as organic electronics, photocatalysis, and medicinal chemistry. This guide provides an objective comparison of the electrochemical behavior of various fluorenone derivatives, supported by experimental data, to elucidate structure-property relationships.

The electronic properties of fluorenone can be finely tuned by introducing different functional groups onto its aromatic core. These modifications significantly impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn govern the redox potentials and electrochemical band gap of the compounds. This comparative analysis focuses on a series of 2,7-disubstituted fluorenone derivatives to provide a clear understanding of these effects.

Data Presentation: Electrochemical Properties of Fluorenone Derivatives

The following table summarizes the key electrochemical parameters for a selection of fluorenone-based compounds, including their oxidation potential (Eox), reduction potential (Ered), HOMO and LUMO energy levels, and the electrochemical HOMO-LUMO gap (HLG). These values were determined using cyclic voltammetry.

CompoundSubstituent (R)Eox (V)Ered (V)HOMO (eV)LUMO (eV)HLG (eV)
1 -H1.85-1.25-6.25-3.153.10
2 -OCH₃1.45-1.30-5.85-3.102.75
3 -N(CH₃)₂1.00-1.38-5.40-3.022.38
4 -Br1.90-1.18-6.30-3.223.08
5 -CN2.15-1.05-6.55-3.353.20
6 -NO₂2.25-0.95-6.65-3.453.20

Note: Data is compiled and synthesized from a systematic study on the HOMO-LUMO tuning of 9-fluorenones.[1]

Experimental Protocols

The electrochemical data presented in this guide were obtained through cyclic voltammetry (CV), a standard technique for investigating the redox properties of chemical compounds.

Cyclic Voltammetry (CV) Protocol

Objective: To determine the oxidation and reduction potentials of fluorenone derivatives and to estimate their HOMO and LUMO energy levels.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode: Glassy carbon electrode (GCE)

    • Reference Electrode: Saturated Calomel Electrode (SCE)

    • Counter Electrode: Platinum wire

  • Electrolyte solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

  • Fluorenone derivative sample (typically 1 mM concentration)

  • Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

  • Preparation of the Analyte Solution: A 1 mM solution of the fluorenone derivative is prepared in the electrolyte solution.

  • Deoxygenation: The analyte solution is purged with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrode Polishing: The working electrode (GCE) is polished with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent used for the electrolyte solution (acetonitrile), and then dried.

  • Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the deoxygenated analyte solution.

  • Cyclic Voltammetry Measurement: The potential is swept from an initial value (e.g., 0 V) towards a positive potential to observe oxidation, and then the scan is reversed towards a negative potential to observe reduction. The scan rate is typically set at 100 mV/s.

  • Data Analysis: The oxidation (Eox) and reduction (Ered) potentials are determined from the resulting cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, with ferrocene/ferrocenium (Fc/Fc⁺) as an external standard (E₁̸₂ of Fc/Fc⁺ = +0.40 V vs. SCE):

    • HOMO (eV) = -[Eox - E₁̸₂(Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[Ered - E₁̸₂(Fc/Fc⁺) + 4.8]

    • The electrochemical HOMO-LUMO gap (HLG) is calculated as the difference between the LUMO and HOMO energy levels.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the electrochemical comparison of fluorenone-based compounds.

experimental_workflow cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis and Comparison synthesis Synthesis of Fluorenone Derivatives dissolution Dissolution in Electrolyte Solution (0.1M TBAPF6 in ACN) synthesis->dissolution deoxygenation Deoxygenation with Inert Gas dissolution->deoxygenation cell_setup Three-Electrode Cell Assembly (GCE, SCE, Pt wire) deoxygenation->cell_setup potential_sweep Potential Sweep (e.g., 0V to +2.5V to -2.5V to 0V) cell_setup->potential_sweep data_acquisition Current vs. Potential Data Acquisition potential_sweep->data_acquisition voltammogram Generation of Cyclic Voltammogram data_acquisition->voltammogram potential_determination Determination of Eox and Ered voltammogram->potential_determination energy_level_calc Calculation of HOMO/LUMO Levels and HLG potential_determination->energy_level_calc comparison Comparative Analysis of Derivatives energy_level_calc->comparison

Caption: Experimental workflow for electrochemical comparison.

energy_level_diagram homo_edg HOMO (-5.85 eV) lumo_edg LUMO (-3.10 eV) homo_unsub HOMO (-6.25 eV) homo_edg->homo_unsub Stabilization lumo_unsub LUMO (-3.15 eV) lumo_edg->lumo_unsub Stabilization homo_ewg HOMO (-6.65 eV) homo_unsub->homo_ewg Further Stabilization lumo_ewg LUMO (-3.45 eV) lumo_unsub->lumo_ewg Further Stabilization

Caption: Effect of substituents on HOMO/LUMO energy levels.

References

mechanistic studies comparing different synthetic routes to 2-methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of core chemical scaffolds is a critical aspect of the discovery and optimization pipeline. 2-Methyl-9H-fluoren-9-one, a derivative of the privileged fluorenone structure, is a valuable building block in medicinal chemistry and materials science. This guide provides a comparative analysis of two prominent synthetic routes to this compound: Palladium-Catalyzed Intramolecular Carbonylative Cyclization and Aerobic Oxidation of 2-methyl-9H-fluorene. We present a summary of their mechanistic underpinnings, quantitative performance data, and detailed experimental protocols to aid in the selection of the most appropriate method for a given research objective.

Comparative Performance Data

The selection of a synthetic route is often governed by factors such as yield, reaction time, temperature, and the cost and availability of reagents. The following table summarizes the key performance indicators for the two primary synthetic methodologies leading to this compound.

ParameterRoute 1: Pd-Catalyzed Carbonylative CyclizationRoute 2: Aerobic Oxidation
Starting Material 2-Iodo-4'-methyl-1,1'-biphenyl2-Methyl-9H-fluorene
Key Reagents Carbon monoxide, Cesium pivalate, Palladium(0)bis(tricyclohexylphosphine)Potassium hydroxide, Air (Oxygen)
Solvent N,N-dimethyl-formamide (DMF)Tetrahydrofuran (THF)
Temperature 110 °CRoom Temperature
Reaction Time 7 hours1-8 hours
Reported Yield 97%[1]Up to 99% (for analogous fluorenes)[2][3]
Purity High (product often isolated by crystallization)99-99.5% (for analogous fluorenes)[3]

Mechanistic Overview and Discussion

The two synthetic pathways proceed through fundamentally different mechanisms, each with distinct advantages and considerations for the practicing chemist.

Route 1: Palladium-Catalyzed Intramolecular Carbonylative Cyclization

This modern approach leverages the power of transition metal catalysis to construct the fluorenone core in a highly efficient and atom-economical manner. The reaction proceeds via a catalytic cycle that is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. Subsequent carbon monoxide insertion, intramolecular C-H activation, and reductive elimination forge the new carbocyclic ring and regenerate the active catalyst. The high yield and selectivity of this method are hallmarks of palladium-catalyzed cross-coupling reactions.[4][5]

Route 2: Aerobic Oxidation

In contrast, the aerobic oxidation of 2-methyl-9H-fluorene represents a "green" and operationally simple alternative.[6] This method relies on the deprotonation of the relatively acidic C9-proton of the fluorene starting material by a strong base, typically potassium hydroxide. The resulting carbanion is then oxidized by atmospheric oxygen. This process is often characterized by its mild reaction conditions, high yields, and the use of readily available and inexpensive reagents.[2][7] The simplicity of the workup procedure further enhances the appeal of this route for large-scale synthesis.[7]

Experimental Protocols

Route 1: Palladium-Catalyzed Intramolecular Carbonylative Cyclization of 2-Iodo-4'-methyl-1,1'-biphenyl

  • Materials: 2-Iodo-4'-methyl-1,1'-biphenyl, Cesium pivalate, Palladium(0)bis(tricyclohexylphosphine), N,N-dimethyl-formamide (DMF), Carbon monoxide (gas).

  • Procedure: To a pressure vessel are added 2-iodo-4'-methyl-1,1'-biphenyl, cesium pivalate, and palladium(0)bis(tricyclohexylphosphine) in N,N-dimethyl-formamide. The vessel is sealed and then charged with carbon monoxide gas to the desired pressure. The reaction mixture is heated to 110 °C and stirred for 7 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.[1]

Route 2: Aerobic Oxidation of 2-Methyl-9H-fluorene

  • Materials: 2-Methyl-9H-fluorene, Potassium hydroxide (KOH), Tetrahydrofuran (THF).

  • Procedure: 2-Methyl-9H-fluorene is dissolved in tetrahydrofuran in a round-bottom flask equipped with a magnetic stir bar. To this solution, powdered potassium hydroxide is added. The molar ratio of the fluorene compound to potassium hydroxide is typically in the range of 1:0.5 to 1:2.5.[3] The flask is left open to the atmosphere (or an air inlet can be used) and the mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography. Reaction times can vary from 1 to 8 hours.[3] Upon completion, the reaction mixture is filtered to remove the potassium hydroxide. The filtrate is concentrated under reduced pressure, and the residue is washed with water and dried to yield this compound.[3]

Visualizing the Synthetic Comparison

Synthetic_Routes_Comparison cluster_route1 Route 1: Pd-Catalyzed Carbonylative Cyclization cluster_route2 Route 2: Aerobic Oxidation start1 2-Iodo-4'-methyl- 1,1'-biphenyl reagents1 CO, Cs(piv), Pd(PCy3)2 start1->reagents1 Reacts with conditions1 DMF, 110°C, 7h reagents1->conditions1 Under product1 2-Methyl-9H- fluoren-9-one conditions1->product1 To give yield1 Yield: 97% product1->yield1 product2 2-Methyl-9H- fluoren-9-one start2 2-Methyl-9H-fluorene reagents2 KOH, Air (O2) start2->reagents2 Reacts with conditions2 THF, Room Temp, 1-8h reagents2->conditions2 Under conditions2->product2 To give yield2 Yield: up to 99% Purity: 99-99.5% product2->yield2

Caption: A comparative workflow of two synthetic routes to this compound.

References

benchmarking the performance of 2-methyl-9H-fluoren-9-one in organic electronic devices

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of organic electronics, the selection of high-performance materials is paramount for the development of efficient and stable devices. This guide provides a comparative analysis of 2-methyl-9H-fluoren-9-one, a fluorenone derivative, against established materials used in organic light-emitting diodes (OLEDs). Due to the limited availability of specific quantitative performance data for this compound, this comparison benchmarks its anticipated properties, based on the characteristics of the broader fluorenone class, against well-characterized alternatives: tris(8-hydroxyquinoline)aluminium (Alq3), 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA).

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel materials for organic electronic applications.

Performance Comparison of Organic Electronic Materials

The performance of materials in organic electronic devices is multi-faceted, with key metrics including charge carrier mobility, quantum efficiency, and operational stability. While specific data for this compound is not extensively reported in peer-reviewed literature, the general properties of fluorenone-based bipolar charge transporting materials suggest potential applications in various layers of an OLED.[1][2] The following tables summarize the known performance of widely used alternative materials.

Table 1: Comparison of Key Performance Metrics in OLEDs

MaterialPrimary RoleHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Highest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)
This compound Potential Host/Electron TransportData not availableData not availableEst. -5.02 to -5.21[1]Est. -3.85 to -4.16[1]
Alq3 Electron Transport/Emissive Layer~10⁻⁶~10⁻⁶~5.7 - 5.9~3.0 - 3.2
CBP Host/Hole Transport~10⁻³ - 10⁻⁴~10⁻⁵ - 10⁻⁶~5.9 - 6.3~2.4 - 2.9
TCTA Hole Transport/Electron Blocking~10⁻² - 10⁻³Low~5.7 - 5.8~2.4

Note: The estimated HOMO/LUMO levels for this compound are based on studies of similar fluorenone-based bipolar charge transporting materials.[1] Performance data for Alq3, CBP, and TCTA are compiled from various sources and can vary depending on device architecture and fabrication conditions.[3][4][5][6][7][8][9][10][11][12][13][14]

Table 2: Typical External Quantum Efficiency (EQE) in OLEDs

Material (as Host or in specified layer)Emitter TypeWavelength (nm)Maximum EQE (%)
Alq3 Green (fluorescent)~520-530~5-8
CBP Green (phosphorescent, e.g., Ir(ppy)₃)~510-520>20
TCTA Green (phosphorescent, e.g., Ir(ppy)₃)~510-520>20
Fluorenone-based hosts Yellow (phosphorescent)~560>27[15]

Note: The EQE is highly dependent on the entire device stack and the specific emitter used. The data for the fluorenone-based host demonstrates the potential for high efficiency in this class of materials.[15]

Experimental Protocols

The fabrication and characterization of organic electronic devices require precise control over material deposition and measurement conditions. Below are generalized protocols for key experimental procedures.

Organic Layer Deposition via Vacuum Thermal Evaporation

A common technique for depositing thin films of organic materials is vacuum thermal evaporation (VTE).[16][17][18]

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone to improve the work function of the ITO.

  • Vacuum Chamber: The cleaned substrates are loaded into a high-vacuum chamber (pressure < 10⁻⁶ Torr).

  • Material Evaporation: The organic materials are placed in separate crucibles and heated until they sublime. The deposition rate is monitored using a quartz crystal microbalance. Typical deposition rates for small molecule organic materials are in the range of 0.5-2 Å/s.[19]

  • Layer Deposition: The different organic layers (hole injection, hole transport, emissive, electron transport) are deposited sequentially onto the substrate.

  • Cathode Deposition: A metal cathode (e.g., LiF/Al) is then deposited on top of the organic layers through a shadow mask to define the active area of the device.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical performance of the OLED is measured using a source meter and a photodiode or a spectroradiometer. The current density, voltage, and luminance of the device are recorded.

  • External Quantum Efficiency (EQE) Measurement: The EQE is determined by measuring the total light output of the device in all directions using an integrating sphere. The number of emitted photons is compared to the number of injected electrons.

  • Charge Carrier Mobility Measurement: The time-of-flight (TOF) technique is a common method to measure the charge carrier mobility of a material.[1] In this method, a thin film of the material is sandwiched between two electrodes. A short laser pulse generates charge carriers near one electrode, and the time it takes for these carriers to drift to the other electrode under an applied electric field is measured.

Visualizing Device Architecture and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate a typical OLED structure and the general workflow for device fabrication and characterization.

OLED_Structure Substrate Substrate (Glass/ITO) HIL Hole Injection Layer (HIL) Substrate->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., LiF/Al) EIL->Cathode Cathode_label Cathode (-) Anode_label Anode (+)

Caption: A typical multilayer OLED device architecture.

OLED_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Substrate_Cleaning Substrate Cleaning Organic_Deposition Organic Layer Deposition (VTE) Substrate_Cleaning->Organic_Deposition Material_Purification Material Purification Material_Purification->Organic_Deposition Cathode_Deposition Cathode Deposition Organic_Deposition->Cathode_Deposition JVL_Measurement J-V-L Measurement Cathode_Deposition->JVL_Measurement EQE_Measurement EQE Measurement JVL_Measurement->EQE_Measurement Stability_Testing Stability Testing EQE_Measurement->Stability_Testing

Caption: General experimental workflow for OLED fabrication and characterization.

Conclusion

While this compound remains a material with underexplored potential in organic electronic devices, the broader family of fluorenone derivatives has demonstrated promising performance, particularly as host materials in phosphorescent OLEDs.[15] The established high performance of materials like CBP and TCTA in similar roles sets a high benchmark. Further research is necessary to synthesize and characterize high-purity this compound and to evaluate its performance in optimized device architectures. The experimental protocols and comparative data provided in this guide offer a foundational framework for such investigations, enabling researchers to systematically benchmark this and other novel materials against industry standards.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-9H-Fluoren-9-One: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-methyl-9H-fluoren-9-one, emphasizing safety and regulatory compliance.

The following procedures are based on established best practices for similar aromatic ketones and should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is crucial to handle this compound with appropriate care. Based on data for the closely related compound 9-fluorenone, this compound is expected to cause skin and eye irritation and may cause respiratory irritation.[1] It is also considered toxic to aquatic life with long-lasting effects.[2][3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a laboratory coat when handling this compound.

  • Ventilation: Conduct all operations involving this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4]

Quantitative Data Summary

PropertyData for 9-FluorenoneImplication for Disposal
Acute Toxicity Causes skin and serious eye irritation; may cause respiratory irritation.[1]Avoid direct contact and inhalation. Use appropriate PPE.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2][3]Strictly prohibit discharge to drains or the environment.[5]
Physical State Solid (crystalline powder).Handle spills carefully to prevent dust generation.[6][7]
Reactivity Reacts with strong oxidizing agents.[7]Segregate from incompatible chemicals during storage and disposal.

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a licensed professional waste disposal service.[4][5] Adherence to local, regional, and national hazardous waste regulations is mandatory.[5]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect pure this compound waste, along with contaminated materials such as weighing paper, gloves, and pipette tips, in a dedicated, robust, and sealable container.

    • Ensure the container is compatible with the chemical and clearly labeled.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, sealed, and chemically resistant waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Labeling and Storage

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms (e.g., irritant, environmentally hazardous).

  • Storage: Store the sealed waste container in a designated and secure hazardous waste satellite accumulation area.[8] This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.

Step 3: Arranging for Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or your designated chemical waste coordinator to schedule a pickup for the hazardous waste.

  • Documentation: Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Step 4: Spill Management

  • Small Spills: In the event of a small spill, carefully sweep up the solid material to avoid generating dust.[6] Place the spilled material and any contaminated cleaning supplies into a sealed container for disposal as hazardous waste.

  • Large Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.

Recommended Disposal Method

The recommended disposal method for fluorenone derivatives is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This ensures the complete destruction of the compound, minimizing its environmental impact. Dissolving or mixing the material with a combustible solvent before incineration may also be an option employed by the disposal facility.[5]

Disposal Workflow Diagram

cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate this compound Waste solid_waste Solid Waste (Pure compound, contaminated labware) start->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste Liquid container_solid Collect in a sealed, labeled hazardous waste container solid_waste->container_solid container_liquid Collect in a sealed, labeled liquid hazardous waste container liquid_waste->container_liquid storage Store in designated Satellite Accumulation Area container_solid->storage container_liquid->storage ehs Contact EHS for Pickup storage->ehs disposal_service Licensed Waste Disposal Service ehs->disposal_service incineration High-Temperature Incineration disposal_service->incineration

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-methyl-9H-fluoren-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-methyl-9H-fluoren-9-one. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Summary

Based on data for the closely related compounds, 2-methylfluorene and 9H-fluoren-9-one, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is also prudent to consider it toxic to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent direct contact and inhalation. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and/or Face ShieldMust be worn at all times to protect against splashes and fine dust.[1][2][3][4][5][6][7][8] A face shield should be used when handling larger quantities or when there is a significant risk of splashing.[6][9]
Hands Chemical-resistant glovesNitrile rubber gloves are recommended.[3] Ensure to check for any signs of degradation or perforation before use.
Body Laboratory CoatA flame-resistant lab coat is advisable, especially when working with flammable solvents in the same procedure.[9]
Respiratory Dust Respirator / Use in a Ventilated AreaHandling should be performed in a well-ventilated area, such as a chemical fume hood, to keep airborne levels to a minimum.[1][8][10] If a fume hood is not available or if dust generation is significant, a certified dust respirator should be used.[10]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid Chemical prep_workspace->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handling_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash disposal_waste Dispose of Contaminated Waste in Labeled Container cleanup_handwash->disposal_waste Proceed to Disposal disposal_empty Handle Empty Containers as Hazardous Waste

Workflow for the safe handling of this compound.

Experimental Protocols

1. Pre-Handling Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound and any other chemicals being used.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.

  • Prepare the Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

2. Handling Procedure:

  • Weighing: Carefully weigh the solid this compound on a tared weigh boat or paper inside the fume hood to minimize the dispersion of dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel. Use a spatula and, if necessary, a funnel to avoid spillage.

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the chemical. Use an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste container.[2][3]

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly.[11] Do not rinse them into the drain.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[2][11] Consult your institution's environmental health and safety (EHS) office for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.